DBCO-SS-aldehyde
Description
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Properties
Molecular Formula |
C31H29N3O4S2 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38) |
InChI Key |
RQSKTIYFMRQDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-SS-aldehyde: A Cleavable Heterobifunctional Linker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-SS-aldehyde is a versatile, cleavable heterobifunctional linker that has emerged as a powerful tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in strain-promoted azide-alkyne cycloaddition (SPAAC), aldehyde-hydrazine ligation, and disulfide bond cleavage are presented, supported by quantitative data to inform experimental design. Furthermore, this document includes diagrams to visually represent key reaction mechanisms and experimental workflows, offering a complete resource for researchers in the field.
Introduction
In the realm of bioconjugation, the ability to link different molecular entities with precision and control is paramount. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in this regard. This compound is a prime example, featuring three key components: a dibenzocyclooctyne (DBCO) group, a disulfide (SS) bond, and an aldehyde moiety.[4]
The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent conjugation to azide-modified molecules with high efficiency and biocompatibility.[4] The aldehyde group provides an orthogonal reaction site for conjugation to molecules bearing hydrazine or aminooxy functionalities, forming stable hydrazone or oxime bonds, respectively. Crucially, the disulfide bond introduces a cleavable element, allowing for the release of a conjugated payload under reducing conditions, a feature of significant interest in drug delivery systems like ADCs.
Chemical Properties and Synthesis
This compound is a white, foam-like solid soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For optimal stability, it should be stored at -20°C.
| Property | Value | Reference(s) |
| Chemical Formula | C31H29N3O4S2 | |
| Molecular Weight | 571.71 g/mol | |
| Purity | >90% | |
| Physical Form | White foam | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage | -20°C |
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route for this compound.
This proposed pathway involves the reaction of a commercially available DBCO-amine with a custom-synthesized disulfide-containing linker that has an N-hydroxysuccinimide (NHS) ester on one end and a protected aldehyde on the other. The final step would be the deprotection of the aldehyde to yield the desired product. The synthesis of various heterobifunctional linkers containing disulfide bonds and other reactive groups has been described, providing a foundation for this proposed route.
Key Reactions and Experimental Protocols
This compound's utility stems from its three reactive components. The following sections detail the primary reactions and provide generalized experimental protocols.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule via a copper-free click reaction to form a stable triazole linkage. This reaction is highly bioorthogonal, proceeding efficiently under physiological conditions without interfering with biological processes.
Quantitative Data for SPAAC Reactions:
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k2) | 0.34 - 1.22 M⁻¹s⁻¹ | Aqueous buffer (PBS, HEPES), pH 7.0-7.4, 25-37°C | |
| Reaction Time | < 12 hours (often complete in 4-12 hours for PEGylated DBCO) | Varies with reactant concentrations | |
| Yield | Almost quantitative | Optimized conditions |
Experimental Protocol: General SPAAC Bioconjugation
-
Reagent Preparation:
-
Dissolve the azide-containing biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing azides.
-
Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-containing sample. A molar excess of 1.5 to 3 equivalents of the DBCO-linker to the azide-containing protein is recommended.
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from a few hours to overnight, depending on the concentrations of the reactants.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., desalting columns) or dialysis.
-
Workflow for SPAAC:
Caption: General workflow for SPAAC conjugation.
Aldehyde-Hydrazine Ligation
The aldehyde group of this compound reacts with a hydrazine or aminooxy group to form a hydrazone or oxime bond, respectively. This reaction is highly chemoselective. The rate of this ligation can be significantly accelerated by using aniline as a catalyst.
Quantitative Data for Aldehyde-Hydrazine/Aminooxy Ligation:
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k2) | 10¹ - 10³ M⁻¹s⁻¹ | With aniline catalysis, aqueous buffer, neutral pH | |
| Reaction Time | Minutes to hours | Dependent on reactant concentrations and catalyst | |
| Yield | High | Optimized conditions |
Experimental Protocol: General Aldehyde-Hydrazine Ligation
-
Reagent Preparation:
-
Dissolve the hydrazine- or aminooxy-modified molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Dissolve this compound in a compatible solvent.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the this compound and the hydrazine/aminooxy-modified molecule.
-
If used, add aniline to the reaction mixture (a final concentration of 10-100 mM is often effective).
-
Incubate the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).
-
-
Purification:
-
Purify the conjugate using standard techniques such as chromatography to remove unreacted starting materials and catalyst.
-
Reaction Logic for Dual Conjugation:
Caption: Sequential conjugation using this compound.
Disulfide Bond Cleavage
The disulfide bond in the linker is stable in circulation but can be cleaved under reducing conditions, such as those found inside cells where the concentration of glutathione (GSH) is high. In a laboratory setting, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.
Quantitative Data for Disulfide Bond Cleavage:
| Reducing Agent | Typical Concentration | Typical Conditions | Notes | Reference(s) |
| DTT | 5-50 mM | Room temperature to 37°C, minutes to hours | Thiol-containing, may interfere with subsequent thiol-reactive chemistry. | |
| TCEP | 0.5-50 mM | Room temperature, < 5 minutes for dilute solutions | Odorless, more stable than DTT, effective over a broad pH range. | |
| GSH | 1-10 mM (intracellular conc.) | 37°C, hours | Mimics in vivo cleavage. |
Experimental Protocol: General Disulfide Bond Cleavage
-
Reagent Preparation:
-
Dissolve the disulfide-containing conjugate in a suitable buffer (e.g., PBS).
-
Prepare a fresh stock solution of the reducing agent (DTT, TCEP, or GSH) in an appropriate buffer.
-
-
Cleavage Reaction:
-
Add the reducing agent to the conjugate solution to the desired final concentration.
-
Incubate the reaction at room temperature or 37°C for the required duration.
-
-
Analysis:
-
Analyze the reaction mixture by methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm the cleavage and release of the conjugated molecule.
-
Mechanism of Reductive Cleavage:
Caption: Disulfide bond cleavage by a reducing agent.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where an antibody is conjugated to a cytotoxic drug via the this compound linker. The DBCO or aldehyde end can be used to attach the linker to the antibody or the drug, and the disulfide bond allows for the specific release of the drug inside cancer cells.
-
Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other tags to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.
-
Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and diagnostics.
-
Controlled Release Systems: The cleavable nature of the disulfide bond is advantageous in designing systems for the controlled release of therapeutic agents.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control in bioconjugation. Its bioorthogonal DBCO group, chemoselective aldehyde functionality, and cleavable disulfide bond provide a robust platform for the development of complex bioconjugates, particularly in the promising field of antibody-drug conjugates. This guide has provided the essential technical information, including quantitative data and experimental protocols, to enable researchers to effectively utilize this valuable chemical tool in their work.
References
- 1. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to the Mechanism of Action of DBCO-SS-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DBCO-SS-aldehyde linker, a heterobifunctional molecule integral to the advancement of bioconjugation and targeted drug delivery. We will delve into its core mechanism of action, present quantitative data for its reactive moieties, provide detailed experimental protocols for its application, and visualize its operational pathways.
Introduction to this compound
This compound is a versatile chemical tool that incorporates three key functional groups: a dibenzocyclooctyne (DBCO) group, a cleavable disulfide (S-S) bond, and a reactive aldehyde group.[1] This unique combination of functionalities allows for a multi-step, controlled approach to bioconjugation, making it particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs).
The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the attachment of the linker to azide-modified molecules with high efficiency and biocompatibility.[1] The disulfide bond serves as a bioreducible trigger, designed to remain stable in the extracellular environment and cleave in the reducing intracellular environment, such as within a tumor cell with high concentrations of glutathione (GSH).[1] Finally, the aldehyde group provides a reactive handle for conjugation to biomolecules containing aminooxy or hydrazide functionalities through the formation of stable oxime or hydrazone linkages, respectively.[1]
Core Mechanism of Action
The mechanism of action of this compound can be understood by examining the distinct reactivities of its three functional components. The overall process involves two primary stages: bioconjugation and triggered release.
Stage 1: Bioconjugation
The bioconjugation strategy with this compound is a two-step process:
-
Oxime/Hydrazone Ligation: The aldehyde group of this compound is first reacted with a biomolecule (e.g., a protein, peptide, or drug) that has been functionalized with an aminooxy or hydrazide group. This reaction forms a stable oxime or hydrazone bond, respectively, covalently linking the DBCO-SS moiety to the biomolecule.[2] This initial conjugation is highly chemoselective and can be performed under mild, physiological conditions.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-conjugated biomolecule is then reacted with a second molecule containing an azide group. This copper-free click chemistry reaction is driven by the ring strain of the DBCO moiety and proceeds rapidly and with high specificity to form a stable triazole linkage. This second conjugation step is bioorthogonal, meaning it does not interfere with native biological functional groups.
Stage 2: Triggered Release via Disulfide Cleavage
The disulfide bond within the this compound linker is designed to be cleaved in a reducing environment. This is particularly relevant for applications in targeted drug delivery to cancer cells, which have significantly higher intracellular concentrations of the reducing agent glutathione (GSH) compared to the extracellular environment.
Upon internalization of the bioconjugate into a target cell, the high intracellular GSH concentration mediates the reduction of the disulfide bond, cleaving the linker and releasing the conjugated payload from the targeting molecule (e.g., an antibody). This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug. The disulfide bond can also be cleaved in vitro using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Quantitative Data
The efficiency of the bioconjugation and cleavage reactions involving this compound is critical for its successful application. The following tables summarize key quantitative data for the SPAAC reaction and disulfide bond reduction.
Table 1: SPAAC Reaction Kinetics with DBCO Derivatives
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 (PBS, pH 7), 0.55–1.22 (HEPES, pH 7) | |
| Sulfo DBCO-amine | 3-azido-L-alanine | Data not specified | |
| DBCO-Trastuzumab | Model Azides | Slower than Sulfo DBCO-amine | |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 |
Table 2: Conditions for Disulfide Bond Reduction
| Reducing Agent | Recommended Concentration | Incubation Time & Temperature | Reference(s) |
| Dithiothreitol (DTT) | 1-10 mM (for maintaining reduced proteins) | 10-30 min at RT, 37°C, or 56°C | |
| 50-100 mM (for complete reduction) | 10-30 min at RT, 37°C, or 56°C | ||
| 5-10 mM (for reduction prior to MS) | 1 hour at 37°C | ||
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | < 5 minutes at room temperature | |
| 10 mM (for reduction prior to MS) | 30-60 minutes at 37°C | ||
| Glutathione (GSH) | 1-10 mM (intracellular concentration) | Dependent on specific disulfide bond and cellular conditions |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound linker.
Protocol 1: Conjugation of this compound to an Aminooxy-Functionalized Protein via Oxime Ligation
Objective: To covalently attach the this compound linker to a protein containing an aminooxy group.
Materials:
-
Aminooxy-functionalized protein
-
This compound
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Aniline (optional, as a catalyst)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the aminooxy-functionalized protein in the reaction buffer.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Ligation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess of the linker (e.g., 10-20 fold).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Analyze the resulting DBCO-SS-protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Copper-Free Click Chemistry (SPAAC) of a DBCO-SS-Conjugated Protein with an Azide-Containing Molecule
Objective: To conjugate the DBCO-functionalized protein with a molecule containing an azide group.
Materials:
-
DBCO-SS-protein conjugate (from Protocol 1)
-
Azide-functionalized molecule (e.g., drug, fluorescent dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-SS-protein conjugate with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.
-
Purification: Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules (e.g., size exclusion chromatography, affinity chromatography).
-
Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Protocol 3: In Vitro Cleavage of the Disulfide Bond
Objective: To demonstrate the cleavage of the disulfide bond within the linker using a reducing agent.
Materials:
-
DBCO-SS-containing bioconjugate
-
Reducing Agent Stock Solution (e.g., 1 M DTT or 0.5 M TCEP in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., iodoacetamide for DTT)
Procedure:
-
Reaction Setup: Prepare a solution of the bioconjugate in the reaction buffer.
-
Reduction: Add the reducing agent stock solution to the bioconjugate solution to the desired final concentration (e.g., 10 mM DTT or 20 mM TCEP).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
Quenching (optional for DTT): To stop the reaction, add a quenching solution such as iodoacetamide to alkylate the excess DTT.
-
Analysis: Analyze the reaction mixture by SDS-PAGE under reducing and non-reducing conditions, or by mass spectrometry, to confirm the cleavage of the disulfide bond and the release of the payload.
Protocol 4: Analysis of Antibody-Drug Conjugates (ADCs)
Objective: To characterize ADCs constructed using the this compound linker.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC population.
-
Generic Protocol:
-
Use a HIC column with a suitable stationary phase.
-
Employ a mobile phase gradient with a decreasing salt concentration (e.g., ammonium sulfate) to elute the ADC species based on their hydrophobicity.
-
Monitor the elution profile at 280 nm. Different peaks correspond to different drug loading species (DAR 0, 2, 4, etc.).
-
-
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the DAR and drug load distribution of intact ADCs. For more detailed characterization, the ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.
-
In Vitro Cytotoxicity Assay:
-
Objective: To evaluate the potency and target-specificity of the ADC.
-
Generic Protocol:
-
Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-120 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the IC50 value for each cell line to quantify the ADC's cytotoxic activity.
-
-
-
Bystander Effect Assay:
-
Objective: To determine if the released payload can kill neighboring antigen-negative cells.
-
Generic Protocol:
-
Co-culture antigen-positive and fluorescently labeled antigen-negative cells.
-
Treat the co-culture with the ADC.
-
After incubation, measure the viability of the fluorescent antigen-negative cells. A decrease in viability compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.
-
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Bioconjugation pathway using this compound.
Caption: Intracellular release mechanism of the payload.
Caption: General experimental workflow for ADC development.
References
A Technical Guide to DBCO-SS-aldehyde for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional, cleavable linker, DBCO-SS-aldehyde. It is designed for researchers in chemical biology, drug development, and proteomics who leverage bioconjugation technologies. This document details the core chemistries, quantitative performance data, and detailed experimental protocols associated with this versatile reagent.
Introduction
This compound is a powerful chemical tool designed for three-segment bioconjugation strategies with a built-in release mechanism. It integrates three key chemical functionalities into a single molecule:
-
A Dibenzocyclooctyne (DBCO) group for rapid and bioorthogonal copper-free click chemistry.
-
A Disulfide (SS) bond, which serves as a cleavable linker that can be selectively reduced in specific biological environments.
-
An Aldehyde group for subsequent ligation to molecules bearing hydrazide or aminooxy functionalities.
This unique combination allows for the precise, sequential assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), where a payload can be attached via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the entire construct then linked to a targeting protein via the aldehyde. The disulfide bridge offers a crucial advantage by enabling the release of the payload under the reducing conditions found within cells, making it an ideal component for targeted delivery systems.[1][2][3]
Core Chemical Principles
The utility of this compound is rooted in three distinct and orthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), disulfide reduction, and aldehyde-based ligation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne, like DBCO, and an azide. This copper-free "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, as it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[4][5] The DBCO group does not react with native biological functional groups like amines or hydroxyls, ensuring high chemoselectivity.
Disulfide Linker Cleavage
The disulfide (-S-S-) bond is stable in the generally oxidizing extracellular environment, such as the bloodstream. However, upon entry into the intracellular space, which has a highly reducing environment due to a high concentration of glutathione (GSH), the disulfide bond is readily cleaved. This thiol-disulfide exchange reaction releases the conjugated molecule. Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are also used in vitro to achieve this cleavage.
Aldehyde Ligation
The terminal aldehyde group provides a third conjugation handle. It reacts chemoselectively with molecules containing aminooxy groups to form stable oxime linkages or with hydrazide groups to form hydrazone linkages. This reaction is efficient and allows for the attachment of the DBCO-SS-payload construct to a second biomolecule, often a protein or antibody. Aniline is often used as a catalyst to significantly accelerate the rate of oxime and hydrazone formation, especially at neutral pH.
Quantitative Data
The efficiency of bioconjugation and cleavage is critical for successful application. The following tables summarize key kinetic and stability data for the chemistries involved.
SPAAC Reaction Kinetics
The rate of the SPAAC reaction is influenced by factors such as the structure of the DBCO and azide reactants, buffer composition, and pH.
| DBCO Derivative | Reactant Azide | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO Derivatives (general) | Various | - | ~0.1 - 2.0 | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.32–0.85 | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 0.55–1.22 | |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | |
| Benzyl azide | Cyclooctyne | CD3CN/D2O | 0.11 - 0.14 | |
| Table 1: Representative second-order rate constants for SPAAC reactions involving DBCO derivatives. |
Aldehyde Ligation Kinetics
The reaction between aldehydes and α-effect amines (aminooxy or hydrazide groups) can be significantly accelerated with an aniline catalyst.
| Ligation Type | Electrophile | Nucleophile | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Oxime/Hydrazone (uncatalyzed) | Aldehyde/Ketone | Aminooxy/Hydrazide | Neutral pH | 10⁻³ - 10⁰ | |
| Oxime/Hydrazone (aniline-catalyzed) | Aromatic Aldehyde | Aminooxy/Hydrazide | Neutral pH | 10¹ - 10³ | |
| Table 2: Comparison of second-order rate constants for aldehyde ligation reactions. |
Disulfide Linker Stability and Cleavage
The stability of the disulfide bond is context-dependent, particularly on steric hindrance around the bond. Cleavage rates depend on the type and concentration of the reducing agent.
| Linker Type | Condition | Parameter | Value | Reference(s) |
| Pyridyl Disulfide (e.g., SPDB) | Human Plasma | Half-life | ~9 days | |
| Sterically Hindered Disulfides | Human Plasma | Stability | Increased half-life compared to unhindered | |
| Glutathione (GSH) / Dithiothreitol (DTT) | Thiol-Disulfide Exchange | Kinetic Constants | Determined at various pH and temperatures | |
| Table 3: Stability and cleavage characteristics of disulfide linkers. |
Experimental Protocols
The following section provides detailed, representative protocols for a typical two-step conjugation workflow using this compound. This workflow involves first conjugating an azide-containing payload to the linker via SPAAC, followed by conjugating the resulting product to a protein via the aldehyde.
Protocol 1: SPAAC Reaction with Azide-Payload
Objective: To conjugate an azide-functionalized molecule (payload) to the this compound linker.
Materials:
-
This compound
-
Azide-functionalized payload
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other azide-free buffer.
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-payload in the Reaction Buffer or DMSO to the desired concentration.
-
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-payload solution.
-
Add the this compound stock solution to the azide-payload solution. A molar excess of 1.5 to 3-fold of the DBCO-linker over the azide-payload is recommended to drive the reaction to completion.
-
Ensure the final concentration of the organic solvent (DMSO) is below 20% if working with sensitive biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature. Reaction times may vary depending on reactant concentrations and reactivity.
-
The reaction progress can be monitored by the decrease in DBCO absorbance at ~309-310 nm using a UV-Vis spectrophotometer.
-
-
Purification:
-
Upon completion, purify the resulting Payload-SS-aldehyde conjugate from excess unreacted this compound using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography (SEC).
-
Protocol 2: Aldehyde Ligation to a Protein
Objective: To conjugate the purified Payload-SS-aldehyde to a protein containing primary amines (e.g., lysine residues) via reductive amination.
Materials:
-
Purified Payload-SS-aldehyde
-
Protein to be conjugated (in an amine-free buffer)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH ~6.0-7.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), fresh 100 mM stock solution in Reaction Buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification/Dialysis Buffer: e.g., PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Ligation Reaction:
-
Add the purified Payload-SS-aldehyde to the protein solution at a 5- to 20-fold molar excess.
-
Gently mix and incubate for 30 minutes at room temperature to allow for the initial formation of the Schiff base.
-
-
Reduction:
-
Add the freshly prepared NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 2 to 24 hours at 4°C or room temperature with gentle agitation. Optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes.
-
-
Final Purification:
-
Remove excess reagents and purify the final Protein-linker-SS-Payload conjugate by dialysis against a suitable storage buffer or by size-exclusion chromatography.
-
Characterize the final conjugate using methods such as SDS-PAGE (to observe a molecular weight shift) and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 3: Cleavage of the Disulfide Bond
Objective: To release the conjugated payload from the protein by reducing the disulfide bond.
Materials:
-
Purified Protein-linker-SS-Payload conjugate
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the purified conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction for 1-4 hours at 37°C.
-
Analyze the release of the payload using appropriate methods, such as HPLC, mass spectrometry, or functional assays.
Applications and Conclusion
The this compound linker is a sophisticated tool for advanced bioconjugation, finding significant application in the development of targeted therapeutics like ADCs. Its heterobifunctional nature allows for a controlled, stepwise assembly of complex conjugates, while the cleavable disulfide bond enables payload release in response to the specific reducing environment of target cells.
By providing quantitative data and detailed protocols, this guide aims to equip researchers with the necessary information to effectively implement this compound in their work, accelerating the development of novel bioconjugates for therapeutic and research applications.
References
An In-depth Technical Guide to the DBCO-SS-Aldehyde Reaction with Hydrazide for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical ligation between DBCO-SS-aldehyde and hydrazide moieties. This reaction is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its bioorthogonality, cleavable nature, and tunable stability. This document details the underlying chemistry, presents quantitative data, provides experimental protocols, and illustrates key processes through diagrams.
Introduction
The conjugation of biomolecules with therapeutic agents, imaging probes, or other functional moieties is a cornerstone of modern biomedical research and drug development. The this compound linker is a heterobifunctional molecule designed to facilitate such conjugations with a high degree of control and specificity. It incorporates three key features:
-
Dibenzocyclooctyne (DBCO) group: Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.
-
Disulfide (-SS-) bond: A cleavable linker that can be selectively broken under reducing conditions, such as those found within the intracellular environment.
-
Aldehyde (-CHO) group: Reacts with hydrazide groups to form a hydrazone bond, which is stable at physiological pH but can be cleaved under acidic conditions, for example, in endosomes and lysosomes.
The reaction between the aldehyde group of this compound and a hydrazide-modified molecule results in the formation of a conjugate with a dual-cleavable linker. This allows for multi-stage or environment-specific release of a payload, a desirable feature in applications such as antibody-drug conjugates (ADCs).
Reaction Mechanism and Kinetics
The core reaction involves the nucleophilic addition of the terminal nitrogen of a hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone bond (C=N-NH).
The rate of hydrazone formation is pH-dependent. The reaction is generally fastest in a mildly acidic environment (pH 4-6)[1]. At higher pH, the dehydration step is slow, while at very low pH (below 3-4), the hydrazide nucleophile becomes protonated, reducing its reactivity[1]. The aromatic nature of the aldehyde in this compound contributes to the formation of a more stable hydrazone compared to those derived from aliphatic aldehydes[2].
Quantitative Data
The efficiency and stability of the hydrazone linkage are critical for its application. The following tables summarize key quantitative data related to the formation and stability of hydrazone bonds from aromatic aldehydes.
| Parameter | Value | Conditions | Reference |
| Optimal pH for Hydrazone Formation | 4-6 | Aqueous buffer | [1] |
| Second-Order Rate Constant (k1) | 3.0 ± 0.3 M⁻¹s⁻¹ | Benzaldehyde and 6-hydrazinopyridyl peptide, pH 4.5 | [3] |
| Second-Order Rate Constant (k1) | 170 ± 10 M⁻¹s⁻¹ | Benzaldehyde and 6-hydrazinopyridyl peptide, pH 7.0, with 100 mM aniline catalyst | |
| Second-Order Rate Constant | 2–20 M⁻¹s⁻¹ | Fastest carbonyl/hydrazine combinations at pH 7.4 |
Table 1: Reaction Kinetics of Hydrazone Formation
| Hydrazone Type | pH | Half-life (t½) | Conditions | Reference |
| Aromatic Aldehyde-derived | 7.4 | Stable (>72 h) | 37°C, phosphate buffered saline | |
| Aromatic Aldehyde-derived | 5.5 | Stable (>48 h) | 37°C, phosphate buffered saline | |
| Aliphatic Aldehyde-derived | 7.4 | Minutes | 37°C, phosphate buffered saline | |
| Aromatic Hydrazones | Plasma | Rapid degradation | 37°C | |
| Aromatic Hydrazones | PBS | Relatively stable | 37°C |
Table 2: Stability of Hydrazone Bonds
Experimental Protocols
This section provides a detailed methodology for the conjugation of a hydrazide-modified molecule to this compound.
Materials and Reagents
-
This compound
-
Hydrazide-modified molecule (e.g., peptide, protein, drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Optional Catalyst: Aniline (freshly distilled)
-
Purification supplies: Reversed-phase HPLC system with a C18 column, or size-exclusion chromatography columns.
-
Analytical instruments: LC-MS and/or MALDI-TOF MS for characterization.
General Protocol for Hydrazone Ligation
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve the hydrazide-modified molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL). If the molecule is not soluble in the aqueous buffer, a co-solvent such as DMF or DMSO can be used, but the final percentage of organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
-
Ligation Reaction:
-
Add the this compound stock solution to the solution of the hydrazide-modified molecule. A molar excess of the this compound (e.g., 5-10 equivalents) is typically used to ensure complete conversion of the hydrazide.
-
If a catalyst is required to accelerate the reaction at a higher pH, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification of the Conjugate:
-
Upon completion of the reaction, the conjugate can be purified to remove unreacted starting materials and byproducts.
-
For peptides and small molecules, reversed-phase HPLC is a suitable purification method.
-
For larger biomolecules like proteins, size-exclusion chromatography can be used to separate the conjugate from excess small molecule reagents.
-
Hydrazone conjugates can be sensitive to acidic conditions, so it is advisable to use a neutral pH mobile phase for purification if possible, or to neutralize the fractions immediately after collection.
-
-
Characterization:
-
The purified conjugate should be characterized to confirm its identity and purity.
-
Mass spectrometry (LC-MS or MALDI-TOF MS) is used to determine the molecular weight of the conjugate.
-
UV-Vis spectroscopy can also be used to confirm the presence of the DBCO group (absorbance around 309 nm).
-
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a hydrazide to form a hydrazone bond and water.
Experimental Workflow
Caption: General workflow for the conjugation of this compound with a hydrazide-modified molecule.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Cellular uptake and dual-cleavage mechanism of an ADC with a DBCO-SS-hydrazone linker.
Applications in Drug Development
The unique characteristics of the this compound linker make it a valuable tool in drug development, particularly for the construction of ADCs. The stability of the hydrazone bond at physiological pH ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon internalization into tumor cells via receptor-mediated endocytosis, the ADC is trafficked to the acidic environment of the endosomes and lysosomes. The low pH in these compartments facilitates the cleavage of the hydrazone bond. Subsequently, the reducing environment of the cytosol, rich in glutathione, can cleave the disulfide bond, ensuring the efficient release of the active drug at its site of action. This dual-release mechanism provides an additional layer of targeted delivery and activation.
Conclusion
The reaction between this compound and hydrazide offers a robust and versatile method for the creation of cleavable bioconjugates. The resulting hydrazone linkage, in combination with the disulfide bond, provides a dual-cleavable system that can be exploited for controlled release in specific biological environments. This technical guide has provided an in-depth look at the chemistry, quantitative aspects, and practical application of this important bioconjugation reaction, offering a valuable resource for researchers and professionals in the field of drug development and beyond.
References
An In-depth Technical Guide to the DBCO-SS-Aldehyde Disulfide Bond Cleavage Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction to Disulfide Linkers in Bioconjugation
Disulfide bonds are a key class of cleavable linkers in drug delivery systems.[] Their utility stems from the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment, which helps to keep the disulfide bond intact, ensuring the stability of the bioconjugate and minimizing premature release of the payload.[2] In contrast, the intracellular environment is highly reducing, primarily due to a high concentration of glutathione (GSH), which can efficiently cleave the disulfide bond and release the therapeutic agent at the target site.[3]
The DBCO-SS-aldehyde linker is a heterobifunctional molecule that incorporates this cleavable disulfide functionality. The dibenzocyclooctyne (DBCO) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-modified biomolecules, while the aldehyde group provides a reactive handle for conjugation to molecules bearing a hydrazide or aminooxy group.[4][5]
The Core Mechanism: Thiol-Disulfide Exchange
The cleavage of the disulfide bond in the this compound linker occurs via a well-established chemical reaction known as thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiol-containing molecule, such as glutathione, on one of the sulfur atoms of the disulfide bond.
The process can be summarized in the following steps:
-
Nucleophilic Attack: A thiolate anion (RS⁻) from a reducing agent attacks one of the sulfur atoms of the disulfide bond (R¹-S-S-R²).
-
Formation of a Mixed Disulfide: This attack results in the formation of a new, mixed disulfide (R¹-S-SR) and the release of the other sulfur atom as a free thiol (R²-SH).
-
Further Reduction: A second molecule of the reducing agent then attacks the mixed disulfide, releasing the second thiol (R¹-SH) and forming a disulfide bond between the two reducing agent molecules (RS-SR).
This intracellular cleavage mechanism is the foundation for the design of many targeted drug delivery systems.
Quantitative Data on Disulfide Bond Cleavage
The rate and efficiency of disulfide bond cleavage are influenced by several factors, including the steric hindrance around the disulfide bond, the electronic properties of the adjacent substituents, and the concentration of the reducing agent. While specific quantitative data for the this compound linker is not available in published literature, researchers can use the following tables to summarize their own experimental findings.
Table 1: Cleavage Kinetics of this compound Linker
| Reducing Agent | Concentration (mM) | Temperature (°C) | pH | Half-life (t½) (hours) | Cleavage Rate Constant (k) (s⁻¹) |
| Glutathione (GSH) | |||||
| Dithiothreitol (DTT) | |||||
| Tris(2-carboxyethyl)phosphine (TCEP) |
Table 2: In Vitro Plasma Stability of this compound Conjugate
| Species | Incubation Time (hours) | % Intact Conjugate Remaining | % Released Payload |
| Human Plasma | |||
| Mouse Plasma | |||
| Rat Plasma |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the cleavage of the this compound disulfide bond. These protocols are based on established methods for analogous disulfide-linked bioconjugates.
In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the this compound linked conjugate in plasma, providing an indication of its potential for premature payload release in circulation.
Materials:
-
This compound conjugated biomolecule (e.g., ADC)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads (for antibody-based conjugates)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the this compound conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours), withdraw aliquots of the plasma samples.
-
-
Sample Preparation for Intact Conjugate Analysis:
-
For antibody conjugates, add the plasma aliquot to a tube containing Protein A or G magnetic beads and incubate with gentle mixing to capture the conjugate.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the conjugate from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).
-
Neutralize the eluate immediately.
-
-
Sample Preparation for Released Payload Analysis:
-
To the plasma aliquot, add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the intact conjugate samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
Analyze the released payload samples by LC-MS/MS to quantify the amount of free payload.
-
In Vitro Cleavage Assay with Reducing Agents
This protocol is used to determine the kinetics of disulfide bond cleavage in the presence of biologically relevant reducing agents.
Materials:
-
This compound conjugated biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH), Dithiothreitol (DTT), or Tris(2-carboxyethyl)phosphine (TCEP) stock solutions
-
Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents)
-
HPLC system with UV or fluorescence detector
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the this compound conjugate in PBS.
-
Initiate the cleavage reaction by adding the reducing agent (GSH, DTT, or TCEP) to the desired final concentration (e.g., 1-10 mM for GSH to mimic intracellular concentrations).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a quenching solution to prevent further cleavage.
-
-
Analysis by HPLC:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of the peak(s) corresponding to the cleaved products.
-
Quantify the peak areas to determine the percentage of cleavage over time.
-
-
Analysis by LC-MS/MS:
-
Confirm the identity of the cleavage products by LC-MS/MS analysis.
-
References
- 2. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
The Pivotal Role of Disulfide Linkers in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Among the various strategies for achieving controlled drug release, the use of disulfide linkers has emerged as a powerful approach, particularly in the realm of targeted cancer therapy. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with disulfide linkers in drug delivery.
The Core Principle: Exploiting the Redox Differential
The fundamental mechanism underpinning the utility of disulfide linkers lies in the significant difference in redox potential between the extracellular and intracellular environments. The bloodstream and other extracellular spaces are relatively oxidizing environments, which helps to keep the disulfide bond intact and the drug conjugate stable during circulation.[1][2][3] In stark contrast, the intracellular environment, particularly within tumor cells, is highly reducing. This is primarily due to a significantly higher concentration of glutathione (GSH), a tripeptide thiol, which can be up to 1000 times more concentrated inside tumor cells (1-10 mM) compared to the blood plasma (~5 µM).[1][2] This high intracellular GSH concentration facilitates the rapid cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active drug precisely at the target site.
Quantitative Data on Disulfide Linker Performance
The efficacy of a disulfide-linked drug delivery system is critically dependent on its stability in circulation and the efficiency of drug release at the target site. The following tables summarize key quantitative data from various studies.
| Drug Delivery System | Reductive Condition | Time (hours) | Cumulative Drug Release (%) | Reference |
| Doxorubicin-loaded disulfide-crosslinked nanogels | 0 mM GSH (Control) | 24 | 46 ± 5 | |
| 0.01 mM GSH (Healthy Cells) | 24 | 36 ± 6 | ||
| 10 mM GSH (Tumor Cells) | 24 | >80 | ||
| 0 mM GSH (Control) | 168 (7 days) | 68 ± 6 | ||
| 0.01 mM GSH (Healthy Cells) | 168 (7 days) | 85 ± 4 | ||
| 10 mM GSH (Tumor Cells) | 168 (7 days) | >94 | ||
| Paclitaxel-loaded disulfide-bridged nanoparticles | Without GSH | - | 34.89 - 45.43 | |
| With GSH | - | 69.18 - 95.39 | ||
| Doxorubicin-loaded disulfide-linked micelles | 10 mM DTT | 72 | ~80 | |
| Geraniol-conjugated hyaluronic acid nanoparticles (HSSG) | pH 5.5 | 96 | 74.7 |
Table 1: In Vitro Drug Release from Disulfide-Linked Nanocarriers. This table illustrates the significant increase in drug release from various nanoparticle formulations in the presence of reducing agents like glutathione (GSH) and dithiothreitol (DTT), simulating the intracellular environment of tumor cells.
| Antibody-Drug Conjugate (ADC) | Linker Type | Plasma Half-life (t1/2) | Reference |
| Maytansinoid Conjugate | SPDB (Hindered Disulfide) | ~9 days | |
| Gemtuzumab Ozogamicin | Acyl Hydrazone and Disulfide | 72 hours | |
| Trastuzumab-DM1 (Cysteine-linked) | Disulfide | 98 hours | |
| Trastuzumab-DM1 (Randomly conjugated) | Thioether (non-cleavable) | 54 hours |
Table 2: Plasma Stability of Disulfide-Linked Antibody-Drug Conjugates. This table highlights the stability of ADCs with disulfide linkers in circulation. The half-life can be modulated by the specific design of the linker, such as introducing steric hindrance to protect the disulfide bond from premature cleavage.
| Drug/Conjugate | Cell Line | IC50 Value | Reference |
| Free LLL12 | - | 0.31 ± 0.05 µg/mL | |
| Hydrazone-linked G6-LLL12 | - | 0.42 ± 0.035 µg/mL | |
| Free Curcumin | - | 19.6 µM | |
| Curcumin Solid Lipid Nanoparticles | - | 4.93 µM | |
| Trastuzumab-vc-MMAE (disulfide rebridged) | Antigen Positive | ~1 ng/mL | |
| Free MMAE | Antigen Positive | ~0.1 ng/mL | |
| Trastuzumab-vc-MMAE (disulfide rebridged) | Antigen Negative | >1000 ng/mL | |
| Free MMAE | Antigen Negative | ~0.1 ng/mL |
Table 3: In Vitro Cytotoxicity (IC50) Data. This table provides a comparison of the cytotoxic activity of free drugs versus their disulfide-linked conjugates. The data demonstrates that targeted delivery via disulfide linkers can significantly enhance potency against antigen-positive cells while reducing toxicity towards antigen-negative cells.
Key Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of disulfide-linked drug delivery systems.
Synthesis of a Disulfide-Linked Polymeric Micelle System
Objective: To synthesize redox-responsive micelles capable of encapsulating a hydrophobic drug and releasing it in a reducing environment.
Materials:
-
PEG-ss-PCL copolymer (Poly(ethylene glycol)-disulfide-poly(caprolactone))
-
Docetaxel (hydrophobic drug model)
-
Indocyanine green (imaging agent, optional)
-
Tetrahydrofuran (THF)
-
Normal saline
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Copolymer Dissolution: Dissolve 20 mg of RGD-PEG-ss-PCL copolymer in 5 mL of THF. For drug-loaded micelles, add the desired amount of docetaxel and/or indocyanine green to this solution.
-
Film Formation: Create a thin film of the copolymer (and drug) by rotary evaporation for one hour.
-
Hydration: Hydrate the film by adding 5 mL of normal saline and stirring. This will lead to the self-assembly of the amphiphilic block copolymers into micelles.
-
Purification: Dialyze the micelle solution against deionized water for 48 hours using a dialysis membrane (MWCO 3500 Da) to remove any remaining organic solvent and unencapsulated drug. Change the water at regular intervals (e.g., every 4 hours).
Characterization of Disulfide-Linked Micelles
Objective: To determine the physical characteristics of the synthesized micelles.
Methods:
-
Dynamic Light Scattering (DLS):
-
Dilute the micelle solution with an appropriate solvent (e.g., PBS).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements at a controlled temperature (e.g., 25°C).
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the aqueous micelle solution (e.g., 1.0 mg/mL) onto a copper grid.
-
Negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).
-
Observe the morphology and size of the micelles under a TEM.
-
In Vitro Drug Release Study
Objective: To evaluate the redox-responsive drug release profile of the micelles.
Procedure:
-
Sample Preparation: Place a known volume (e.g., 5 mL) of the drug-loaded micelle solution into a dialysis bag (MWCO 3500 Da).
-
Release Media: Immerse the dialysis bag in a larger volume (e.g., 50 mL) of release medium. Prepare different release media to simulate physiological and tumor environments:
-
PBS (pH 7.4) as a control.
-
PBS (pH 7.4) with 10 mM DTT or GSH to mimic the intracellular reducing environment.
-
Buffers with acidic pH (e.g., 5.5, 6.5) can also be used to simulate the tumor microenvironment.
-
-
Incubation: Place the setup in a shaker at 37°C and 100 rpm.
-
Sampling and Analysis: At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantification: Determine the concentration of the released drug in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) for docetaxel or UV-Vis spectroscopy for indocyanine green.
Quantification of Intracellular Glutathione (GSH)
Objective: To measure the intracellular GSH concentration, which is the primary trigger for disulfide bond cleavage.
Method using a Fluorescent Probe (e.g., RealThiol):
-
Cell Culture: Culture the desired cell line in a suitable format (e.g., glass-bottom dish for imaging or 12-well plate for flow cytometry).
-
Probe Loading: Incubate the cells with the fluorescent GSH probe according to the manufacturer's protocol.
-
Imaging or Flow Cytometry:
-
Confocal Microscopy: Acquire images using appropriate filter sets for the ratiometric probe. The ratio of fluorescence intensities at two different wavelengths will correlate with the GSH concentration.
-
Flow Cytometry: Analyze the cells using a flow cytometer with the appropriate laser and filter setup to measure the fluorescence intensities.
-
-
Calibration: To obtain quantitative results, a calibration curve should be generated using known concentrations of GSH.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and processes related to disulfide linkers in drug delivery.
References
The Versatility of Aldehyde-Reactive Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde and ketone reactive groups are powerful tools in the fields of chemical biology, drug development, and diagnostics. Their unique reactivity allows for the precise and stable covalent modification of biomolecules, enabling the creation of sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This technical guide provides a comprehensive overview of the core chemistries involving aldehyde-reactive groups, detailed experimental protocols, and a summary of quantitative data to aid researchers in harnessing the full potential of these versatile functional groups.
The cornerstone of aldehyde-based bioconjugation lies in the formation of stable bonds with specific nucleophiles, most notably hydrazides and alkoxyamines, to form hydrazones and oximes, respectively.[1][2] These reactions are highly chemoselective, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biological molecules.[3] Furthermore, the development of genetically encoded aldehyde tags and enzymatic methods to introduce aldehydes site-specifically into proteins has revolutionized the field, allowing for the production of homogenous and well-defined bioconjugates.[4][5]
This guide will delve into the primary reactions involving aldehyde-reactive groups, methods for their introduction into biomolecules, and their applications in various research and therapeutic areas.
Core Chemistries of Aldehyde-Reactive Groups
The utility of aldehydes in bioconjugation stems from their electrophilic nature, making them susceptible to nucleophilic attack. While they can react with primary amines to form Schiff bases, these linkages are often reversible and less stable. For more robust and permanent conjugation, hydrazide and alkoxyamine nucleophiles are preferred.
Oxime Ligation
The reaction between an aldehyde or ketone and an alkoxyamine (or aminooxy) group forms a stable oxime linkage. This bioorthogonal reaction is highly reliable and versatile due to the mild reaction conditions and the hydrolytic stability of the resulting oxime bond. Aniline and its derivatives can be used as catalysts to significantly accelerate the reaction rate, particularly at neutral pH.
Hydrazone Formation
Aldehydes react with hydrazides to form hydrazone bonds. This reaction is also highly efficient and proceeds under mild conditions. Hydrazone linkages are generally stable, but they can be designed to be cleavable under specific conditions, such as the acidic environment of endosomes or lysosomes, making them particularly useful for drug delivery applications.
Pictet-Spengler Ligation
A more advanced strategy for creating highly stable, irreversible C-C bonds involves the Pictet-Spengler ligation. This reaction occurs between an aldehyde and a tryptamine derivative. A notable advancement is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which proceeds rapidly at near-neutral pH without the need for a catalyst, forming a stable C-C bond that is resistant to hydrolysis. This chemistry is particularly valuable for the development of stable antibody-drug conjugates.
Quantitative Data for Aldehyde-Reactive Chemistries
The choice of conjugation chemistry often depends on factors such as reaction rate, stability of the resulting bond, and the specific application. The following tables summarize key quantitative data for the most common aldehyde-reactive chemistries.
Table 1: Comparison of Second-Order Rate Constants for Aldehyde-Reactive Bioconjugation Reactions
| Reaction Type | Reactants | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Oxime Ligation | Benzaldehyde + O-benzylhydroxylamine | Phosphate Buffer | 7.4 | 0.0213 | |
| Benzaldehyde + O-benzylhydroxylamine | 2-(aminomethyl)imidazole | 7.4 | >1.0 | ||
| Aldehyde-GFP + Dansyl-aminooxy | 100 mM Aniline | 7.0 | Minimal conversion in 90s | ||
| Aldehyde-GFP + Dansyl-aminooxy | 750 mM m-phenylenediamine | 7.0 | Complete in 90s | ||
| Citral + Aminooxy-dansyl | 50 mM Aniline | - | 48.6 | ||
| Hydrazone Formation | Benzaldehyde + Benzoylhydrazide | Phosphate Buffer | 7.4 | ~0.2 | |
| Benzaldehyde + Benzoylhydrazide | 2-(aminomethyl)benzimidazole | 7.4 | >10 | ||
| Pictet-Spengler Ligation | Aldehyde + Tryptamine | Acidic | 4-5 | ~10⁻⁴ | |
| Hydrazino-iso-Pictet-Spengler (HIPS) | Aldehyde-tagged protein + HIPS-linker | None | ~7.0 | Rapid |
Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | Conditions (pD) | Relative First-Order Rate Constant for Hydrolysis (k_rel) | Reference(s) |
| Methylhydrazone | 7.0 | 600 | |
| Acetylhydrazone | 7.0 | 300 | |
| Semicarbazone | 7.0 | 160 | |
| Oxime | 7.0 | 1 |
Experimental Protocols
Protocol 1: Introduction of Aldehyde Groups into Glycoproteins via Periodate Oxidation
This protocol describes a general method for generating aldehyde groups on the carbohydrate chains of glycoproteins, such as antibodies, by mild oxidation with sodium periodate.
Materials:
-
Glycoprotein (e.g., antibody) solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Desalting column
-
0.1 M Sodium acetate buffer, pH 5.5
Procedure:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.
-
Adjust the glycoprotein concentration to 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes. For more selective oxidation of sialic acid residues, use 1 mM NaIO₄ and incubate at 4°C for 30 minutes.
-
Immediately after incubation, remove excess periodate and buffer exchange the oxidized glycoprotein into the desired buffer for conjugation (e.g., PBS, pH 6.0-7.4) using a desalting column.
-
The aldehyde-containing glycoprotein is now ready for conjugation with a hydrazide or alkoxyamine-functionalized molecule.
Protocol 2: Site-Specific Introduction of an Aldehyde Tag into a Recombinant Protein
This protocol outlines the generation of a protein with a site-specific aldehyde group using the genetically encoded aldehyde tag and formylglycine-generating enzyme (FGE).
Materials:
-
Expression vector containing the gene of interest fused with the aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for FGE.
-
E. coli or mammalian expression system.
-
Standard protein purification reagents (e.g., chromatography columns and buffers).
Procedure:
-
Clone the gene of interest into an expression vector containing the aldehyde tag sequence at the desired location (N-terminus, C-terminus, or internal loop).
-
Co-transform the expression host (e.g., E. coli) with the plasmid containing the tagged protein and a compatible plasmid for FGE expression. For mammalian cells, co-transfection or a stable cell line expressing FGE can be used.
-
Induce protein expression according to standard protocols. The co-expressed FGE will convert the cysteine residue within the aldehyde tag to a formylglycine residue, which contains the aldehyde group.
-
Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Confirm the conversion of cysteine to formylglycine and the presence of the aldehyde group using mass spectrometry.
-
The purified aldehyde-tagged protein is ready for site-specific conjugation.
Protocol 3: Oxime Ligation for Fluorescent Labeling of an Aldehyde-Tagged Protein
This protocol describes the conjugation of an alkoxyamine-functionalized fluorescent dye to an aldehyde-tagged protein.
Materials:
-
Purified aldehyde-tagged protein (1-5 mg/mL).
-
Alkoxyamine-functionalized fluorescent dye (e.g., Alexa Fluor 488 C₅-aminooxyacetamide).
-
Labeling buffer (e.g., 100 mM MES, pH 5.5, or PBS, pH 7.4).
-
Aniline (optional, as a catalyst).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Dissolve the alkoxyamine-functionalized dye in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
In a reaction tube, combine the aldehyde-tagged protein with the labeling buffer.
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM. Note: Some modern catalysts offer higher efficiency at lower concentrations.
-
Add the alkoxyamine-dye stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction time may be shorter with the use of a catalyst.
-
Monitor the progress of the conjugation by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
-
Remove the unreacted dye and purify the fluorescently labeled protein using a desalting column or dialysis.
-
Determine the degree of labeling using spectrophotometry.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development using an Aldehyde Tag
The following diagram illustrates a typical workflow for the development of a site-specific ADC using a genetically encoded aldehyde tag and HIPS ligation.
Experimental Workflow: Glycoprotein Labeling on Live Cells
This diagram outlines the process of labeling cell surface glycoproteins using periodate oxidation to generate aldehydes, followed by oxime ligation with a biotin probe for enrichment and analysis.
Signaling Pathway: Detection of Lipid Peroxidation-Derived Aldehydes
Aldehyde-reactive probes can be utilized to detect the products of lipid peroxidation, which are implicated in cellular stress and signaling. This diagram illustrates a simplified pathway where cellular stress leads to the formation of reactive aldehydes, which can be detected by a probe and also modulate downstream signaling.
Conclusion
Aldehyde-reactive groups offer a robust and versatile platform for the chemical modification of biomolecules. The continuous development of new ligation chemistries, such as the HIPS reaction, and methods for site-specific incorporation of aldehydes has expanded the capabilities of researchers in basic science and drug development. By understanding the underlying principles, kinetics, and experimental considerations outlined in this guide, scientists can effectively leverage aldehyde-reactive groups to create novel bioconjugates for a wide range of applications, from elucidating complex biological processes to developing next-generation therapeutics.
References
- 1. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 2. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 4. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for DBCO-SS-aldehyde Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. The DBCO-SS-aldehyde linker is a heterobifunctional reagent that enables a two-step conjugation strategy for the development of ADCs with a cleavable disulfide bond.
This linker features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an aldehyde group for reaction with hydrazide- or aminooxy-functionalized molecules. The integrated disulfide bond provides a mechanism for payload release within the reducing environment of the target cell. This document provides detailed protocols for the conjugation of antibodies using the this compound linker, methods for characterizing the resulting conjugate, and representative data.
Principle of the Method
The conjugation strategy involves two main stages:
-
Antibody Modification: The antibody is first functionalized with the this compound linker. This is typically achieved by modifying the antibody to introduce a reactive handle that can then be conjugated to the aldehyde group of the linker, often through a hydrazone or oxime bond. Alternatively, the antibody can be engineered to present a specific functional group for linker attachment.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via a copper-free SPAAC click chemistry reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, ensuring the integrity of the antibody.[1]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Hydrazide- or aminooxy-functionalized activation reagent (if modifying the antibody first)
-
Azide-modified payload (e.g., cytotoxic drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.4; Sodium acetate buffer, pH 4.5-5.5)
-
Quenching reagent (e.g., Tris-HCl)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (UV/Vis spectrophotometer, LC-MS system, HIC-HPLC system)
Protocol 1: Antibody Modification with this compound via Hydrazone Ligation
This protocol describes the modification of an antibody that has been pre-functionalized to contain aldehyde groups, which then react with a hydrazide-activated DBCO-SS linker. A more common approach is to first introduce the this compound onto the antibody, for instance, by reacting the aldehyde group of the linker with a hydrazide-modified antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Antibody Modification Reaction:
-
This step assumes the antibody has been modified to present aldehyde groups. For hydrazone ligation, the reaction is typically carried out in a slightly acidic buffer (e.g., sodium acetate buffer, pH 4.5-5.5) to catalyze the reaction.[2]
-
Add a 10-20 fold molar excess of the this compound linker to the antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of DBCO-Modified Antibody:
-
Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.
-
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
-
Reaction Setup:
-
To the purified DBCO-modified antibody, add the azide-functionalized payload. A molar excess of 1.5 to 5-fold of the azide-payload over the antibody is recommended.[3]
-
The reaction is typically performed in PBS at pH 7.4.
-
-
Incubation:
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted payload and other impurities using SEC or HIC.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:
The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The contribution of the payload to the absorbance at 280 nm must be corrected for.
2. DAR Determination by Hydrophobic Interaction Chromatography (HIC):
HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).
3. DAR and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination and assessment of conjugate purity.
Data Presentation
The following tables summarize representative quantitative data for ADC characterization. Note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Parameter Measured | Representative Value | Reference |
| UV/Vis Spectroscopy | Average DAR | 3.5 - 4.2 | |
| HIC-HPLC | Distribution of DAR species | DAR0: <10%, DAR2: ~30%, DAR4: ~60% | |
| LC-MS | Average DAR and species mass | 3.8 (by mass confirmation) |
Table 2: Representative Stability Data for Disulfide-Linked ADCs
| Assay | Condition | Parameter | Representative Result | Reference |
| In Vitro Plasma Stability | Human Plasma, 37°C, 7 days | % Intact ADC | >90% | |
| In Vitro Reducing Conditions | 5 mM GSH, 37°C, 24 hours | % Payload Release | >95% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody conjugation.
Logical Relationship of Components
Caption: Relationship of ADC components.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-SS-aldehyde Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-SS-aldehyde is a heterobifunctional, cleavable linker designed for advanced protein bioconjugation strategies.[1][2] It features two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and an aldehyde group for reaction with hydrazides, hydroxylamines, or other amine-containing nucleophiles to form hydrazones or oximes.[1][3] The integrated disulfide bond within the linker provides a cleavable element, allowing for the release of conjugated molecules under reducing conditions, a feature of significant interest in drug delivery systems such as antibody-drug conjugates (ADCs).[4]
This application note provides detailed protocols for a two-step protein labeling strategy utilizing this compound. The first step involves the introduction of an aldehyde-reactive handle onto the target protein, followed by conjugation with the this compound linker. The incorporated DBCO group can then be used for subsequent "click" reactions with azide-functionalized molecules.
Core Advantages of this compound Labeling:
-
Bioorthogonality: The SPAAC reaction between DBCO and an azide is highly specific and occurs efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
Site-Specificity: The aldehyde-reactive group allows for targeted conjugation to proteins that have been engineered to contain an aldehyde tag or to glycoproteins that have been enzymatically or chemically oxidized to generate aldehyde functionalities.
-
Cleavability: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or glutathione (GSH), which are present at higher concentrations inside cells, enabling controlled release of payloads.
-
Versatility: This linker is a valuable tool in the construction of ADCs, targeted drug delivery systems, and sophisticated protein-protein or protein-small molecule conjugates.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols described below. These values are intended as a starting point, and optimal conditions may vary depending on the specific protein and reagents used.
Table 1: Protein Preparation and Aldehyde Introduction
| Parameter | Value | Reference |
| Protein Concentration | 1 - 10 mg/mL | |
| Buffer Conditions | Amine-free buffer (e.g., PBS), pH 7.2-7.4 | |
| Aldehyde Tag Generation | Genetic encoding (LCTPSR motif) and FGE co-expression |
Table 2: this compound Conjugation
| Parameter | Value | Reference |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | |
| Molar Excess (Linker:Protein) | 10 - 40-fold | |
| Final Organic Solvent Conc. | < 20% | |
| Incubation Time | 2 - 12 hours at room temperature or overnight at 4°C | |
| Quenching Agent | N/A (purification removes excess linker) |
Table 3: SPAAC (Click Chemistry) Reaction
| Parameter | Value | Reference |
| Molar Excess (Azide-Molecule:DBCO-Protein) | 1.5 - 4-fold | |
| Reaction Buffer | Azide-free buffer (e.g., PBS), pH 7.4 | |
| Incubation Time | 2 - 48 hours at room temperature or 4°C |
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Handle onto the Target Protein
This protocol describes the generation of an aldehyde group on a protein of interest using the genetically encoded aldehyde tag method.
Materials:
-
Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for formylglycine-generating enzyme (FGE).
-
Appropriate E. coli expression strain.
-
Cell culture media and antibiotics.
-
Protein purification system (e.g., Ni-NTA or other affinity chromatography).
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4).
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid containing the aldehyde-tagged protein of interest and the plasmid for FGE.
-
Protein Expression: Culture the transformed E. coli and induce protein expression according to standard protocols. The FGE will convert the cysteine residue within the aldehyde tag to a formylglycine, which contains the reactive aldehyde group.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the aldehyde-tagged protein using an appropriate chromatography method.
-
Buffer Exchange: Exchange the purified protein into an amine-free buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.
Protocol 2: Conjugation of this compound to the Aldehyde-Tagged Protein
This protocol details the reaction of the aldehyde-tagged protein with this compound.
Materials:
-
Aldehyde-tagged protein (from Protocol 1).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Spin desalting columns or other suitable protein purification systems (e.g., HPLC).
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup:
-
To the aldehyde-tagged protein solution, add a 10- to 40-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction should be performed with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a spin desalting column, dialysis, or HPLC.
-
Characterization (Optional): The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). Mass spectrometry can also be used to confirm successful conjugation.
Protocol 3: SPAAC Reaction with an Azide-Functionalized Molecule
This protocol describes the copper-free click chemistry reaction between the DBCO-labeled protein and an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
DBCO-labeled protein (from Protocol 2).
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide.
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 2-48 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants.
-
Purification: Purify the final protein conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography or affinity chromatography.
-
Analysis: Confirm the final conjugation using SDS-PAGE (which should show a band shift), mass spectrometry, or functional assays.
Visualizations
References
Application Notes and Protocols for Cell Surface Modification using DBCO-SS-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-SS-aldehyde is a versatile, heterobifunctional crosslinker designed for the targeted modification of cell surfaces. This reagent incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (SS) bond that is cleavable under reducing conditions, and an aldehyde group for covalent reaction with primary amines on the cell surface. This unique combination of features enables a two-step labeling strategy, providing precise control over the introduction of molecules of interest onto living cells.
The aldehyde group reacts with primary amines, such as those on lysine residues of cell surface proteins, to form a stable secondary amine bond after reductive amination. The DBCO group allows for the subsequent attachment of azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. The integrated disulfide bond offers the advantage of cleaving the conjugated molecule from the cell surface using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling applications such as controlled release or the analysis of isolated cell surface components.
These application notes provide detailed protocols for the use of this compound in cell surface modification, including quantitative data on reaction parameters and methodologies for assessing labeling efficiency and cell viability.
Data Presentation
Quantitative data from various studies utilizing similar chemistries are summarized below to provide a reference for experimental design.
Table 1: Key Parameters for DBCO-Based Bioconjugation
| Parameter | Value | Reference(s) |
| DBCO-Azide Reaction Rate | ~0.1 M⁻¹s⁻¹ | [1] |
| Optimal pH for Amine-Aldehyde Reaction | 6.5 - 7.5 | [2] |
| Recommended Molar Excess of Aldehyde-Linker to Cells | 100 - 500 µM | [3] |
| Typical Incubation Time for Aldehyde-Amine Reaction | 1 - 2 hours at 37°C | [4] |
| Typical Incubation Time for DBCO-Azide Click Reaction on Cells | 30 - 60 minutes at 37°C | [5] |
| Recommended DTT Concentration for Disulfide Cleavage | 10 - 50 mM | |
| Incubation Time for Disulfide Cleavage | 15 - 30 minutes at 37°C |
Table 2: Cell Viability with Aldehyde-Reactive Probes
| Cell Line | Probe Concentration | Incubation Time | Cell Viability (%) | Reference(s) |
| T-47D | 10 µM | 24 hours | >95% | |
| T-47D | 15 µM | Not specified | 80.8% |
Experimental Protocols
Protocol 1: Two-Step Cell Surface Modification with this compound
This protocol describes the initial reaction of this compound with cell surface amines, followed by the copper-free click reaction with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Cells in suspension or adherent culture
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared 1 M in PBS)
-
Azide-modified molecule of interest (e.g., Azide-PEG4-Fluorophore)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
Procedure:
Step 1: Reaction of this compound with Cell Surface Amines
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, harvest and wash twice with ice-cold PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Resuspend the cell pellet in PBS containing 100-500 µM of this compound.
-
Immediately add NaCNBH₃ to a final concentration of 20 mM to facilitate reductive amination.
-
Incubate for 1-2 hours at 37°C with gentle agitation.
-
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted this compound.
Step 2: Copper-Free Click Chemistry with Azide-Modified Molecule
-
Prepare Azide-Molecule Solution: Dissolve the azide-modified molecule of interest in DMSO or PBS to a stock concentration of 1-10 mM.
-
Click Reaction:
-
Resuspend the DBCO-modified cells in cell culture medium.
-
Add the azide-modified molecule to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Final Washing: Wash the cells three times with PBS to remove unreacted azide-modified molecules.
-
Analysis: The cells are now ready for downstream applications, such as flow cytometry, fluorescence microscopy, or in vivo studies.
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in the this compound linker to release the conjugated molecule from the cell surface.
Materials:
-
Cell surface modified with this compound-linked molecule
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.4
Procedure:
-
Prepare Reducing Agent Solution: Prepare a 1 M stock solution of DTT or TCEP in water.
-
Cleavage Reaction:
-
Wash the modified cells once with PBS.
-
Resuspend the cells in PBS.
-
Add DTT or TCEP to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Analysis:
-
Pellet the cells by centrifugation. The supernatant will contain the cleaved molecule.
-
The cells can be washed and further analyzed to confirm the removal of the conjugated molecule.
-
Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry
This protocol provides a method to quantify the efficiency of cell surface modification using a fluorescent azide-modified molecule.
Materials:
-
Cells labeled with a fluorescent molecule via this compound (from Protocol 1)
-
Unlabeled control cells
-
Flow cytometer
-
Flow cytometry tubes
-
PBS with 1% BSA
Procedure:
-
Sample Preparation:
-
Resuspend both labeled and unlabeled cells in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of each cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer using the appropriate laser and filter settings for the fluorophore used.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the fluorescence intensity of the labeled cells to the unlabeled control cells to determine the labeling efficiency. The geometric mean fluorescence intensity (gMFI) is a common metric for quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Two-step cell surface labeling protocol workflow.
Caption: Logical relationships of this compound functionalities.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage of DBCO-SS-Aldehyde with DTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-SS-aldehyde is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, an aldehyde group for reactions with hydrazides or aminooxy compounds, and a disulfide bond that is cleavable by reducing agents.[1] The ability to cleave this linker under mild conditions is crucial for applications such as the release of therapeutic payloads from antibody-drug conjugates (ADCs) within the reducing environment of the cell, or for the controlled dissociation of biomolecular conjugates in a laboratory setting.[2][3] Dithiothreitol (DTT) is a commonly used reducing agent for cleaving disulfide bonds due to its efficiency and compatibility with many biological molecules.[4][5]
This document provides a detailed protocol for the cleavage of the disulfide bond in this compound using DTT, including recommended reaction conditions and quantitative data to guide experimental design.
Mechanism of Disulfide Bond Cleavage by DTT
The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction. In the first step, one of the thiol groups of DTT attacks the disulfide bond of the target molecule (this compound), forming a mixed disulfide and releasing one of the sulfur atoms as a free thiol. In the second, intramolecular step, the second thiol of the same DTT molecule attacks the mixed disulfide, forming a stable six-membered cyclic disulfide and releasing the second sulfur atom of the original disulfide as a free thiol. This intramolecular cyclization drives the reaction to completion.
Quantitative Data on Disulfide Bond Reduction with DTT
Table 1: Effect of DTT Concentration on Thiol Generation in a Monoclonal Antibody at 37°C for 30 minutes
| DTT Concentration (mM) | Approximate Number of Thiols Generated per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
Table 2: Effect of Temperature on Thiol Generation in a Monoclonal Antibody with 5 mM DTT for 30 minutes
| Temperature (°C) | Approximate Number of Thiols Generated per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6.0 |
Experimental Protocols
Materials
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Deionized water
-
Nitrogen or argon gas (optional)
-
Quenching reagent (e.g., N-ethylmaleimide, NEM) (optional)
-
Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS, spectrophotometer)
Protocol for Cleavage of this compound
-
Preparation of DTT Stock Solution:
-
Prepare a fresh 1 M stock solution of DTT in deionized water. DTT is prone to oxidation, so it is recommended to prepare the solution immediately before use.
-
For sensitive applications, degas the water by bubbling with nitrogen or argon gas for 15-20 minutes before dissolving the DTT.
-
-
Reaction Setup:
-
Dissolve the this compound conjugate in a suitable buffer, such as PBS (pH 7.2-7.4), to a known concentration.
-
Add the DTT stock solution to the conjugate solution to achieve the desired final concentration. Recommended final DTT concentrations range from 10 mM to 100 mM. For complete and rapid cleavage, a concentration of 50-100 mM is often used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C.
-
Incubation times can range from 30 minutes to 4 hours. For most applications, 1-2 hours is sufficient for complete cleavage.
-
The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS to determine the optimal reaction time.
-
-
Reaction Quenching (Optional):
-
To stop the reaction and prevent the re-formation of disulfide bonds or reaction of the newly formed thiols with other components, a quenching reagent can be added.
-
Add a 2 to 5-fold molar excess of a thiol-reactive compound, such as N-ethylmaleimide (NEM), over the initial DTT concentration.
-
-
Analysis:
-
Analyze the reaction mixture to confirm the cleavage of the disulfide bond. This can be achieved by observing the disappearance of the starting material and the appearance of the cleaved products using techniques like LC-MS, which will show a corresponding mass change.
-
Logical Workflow for Disulfide Cleavage
References
Application Notes and Protocols for DBCO-SS-Aldehyde in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the heterobifunctional, cleavable linker, DBCO-SS-aldehyde, for the sequential and orthogonal conjugation of biomolecules. This linker incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, an aldehyde group for oxime or hydrazone ligation, and a disulfide (SS) bond for selective cleavage.
Introduction to this compound
This compound is a versatile tool in bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs), targeted imaging agents, and hydrogels. Its utility stems from the bioorthogonal nature of its reactive groups, allowing for sequential conjugations with high specificity and yield.
-
Dibenzocyclooctyne (DBCO): This strained alkyne reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient, biocompatible, and proceeds rapidly at physiological pH and temperature without the need for a cytotoxic copper catalyst.[1][2][3]
-
Aldehyde: This functional group reacts with aminooxy or hydrazide-modified molecules to form stable oxime or hydrazone linkages, respectively. The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range.[4]
-
Disulfide Bond: The disulfide bridge provides a cleavable linkage that can be selectively reduced by reagents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH), allowing for the release of conjugated cargo in a controlled manner.[1]
Strategic Considerations for Sequential Conjugation
The key to successfully using this compound is the strategic order of the conjugation reactions to maximize yield and maintain the integrity of all functional groups. Based on the chemical properties of the reactive moieties, a two-step sequential process is recommended.
Recommended Workflow:
-
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The initial conjugation should be performed via the DBCO group with an azide-containing molecule. This reaction is highly specific and proceeds efficiently at neutral pH (7.0-7.4), a condition under which the aldehyde group remains stable and unreactive.
-
Step 2: Oxime/Hydrazone Ligation: Following purification of the DBCO-conjugated intermediate, the aldehyde group is then reacted with an aminooxy- or hydrazide-functionalized molecule. This reaction is optimally carried out at a slightly acidic pH (4.5-6.0). While the DBCO-azide triazole linkage is stable under these conditions, it is advisable to perform this step at a pH that balances reaction efficiency with the long-term stability of the entire conjugate. Reactions at neutral pH are also possible, particularly with the use of catalysts like aniline, which can increase the reaction rate.
This sequential approach prevents potential side reactions and ensures that each conjugation step can be performed under its optimal conditions.
Data Presentation: Reaction Condition Summary
The following tables summarize the recommended reaction conditions for each step of the conjugation and cleavage process.
Table 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.5 | Phosphate-buffered saline (PBS) or HEPES are common choices. Avoid buffers containing azides. |
| Temperature | 4°C - 37°C | Room temperature is typically sufficient. Longer incubation can be performed at 4°C. |
| Reactant Molar Ratio | 1.5 - 5 equivalents of azide-molecule per DBCO-linker | The excess of one reactant can drive the reaction to completion. The more precious component should be the limiting reagent. |
| Solvent | Aqueous buffer (e.g., PBS) | A water-miscible organic co-solvent like DMSO or DMF (up to 20%) can be used to dissolve hydrophobic reactants. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by LC-MS or HPLC. |
Table 2: Oxime/Hydrazone Ligation Conditions
| Parameter | Recommended Condition | Notes |
| pH | 4.5 - 6.0 | Acetate or MES buffers are suitable. For acid-sensitive molecules, pH 6.0-7.4 can be used, potentially with a catalyst. |
| Temperature | 25°C - 37°C | Reaction is generally faster at slightly elevated temperatures. |
| Reactant Molar Ratio | 5 - 20 equivalents of aminooxy/hydrazide-molecule | A larger excess is often required, especially at neutral pH, to achieve high conversion. |
| Catalyst (Optional) | 10 - 100 mM Aniline or aniline derivatives | Can significantly accelerate the reaction rate at neutral pH. |
| Solvent | Aqueous buffer with organic co-solvent as needed | Ensure the stability of the entire conjugate in the chosen buffer system. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS. Ligation is typically slower than SPAAC. |
Table 3: Disulfide Bond Cleavage Conditions
| Parameter | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Concentration | 10 - 100 mM | 10 - 50 mM |
| pH | 7.0 - 8.0 | 4.0 - 8.0 |
| Temperature | 25°C - 37°C | Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 15 minutes - 2 hours |
| Notes | Freshly prepare DTT solutions. Can interfere with maleimide chemistry. | Odorless and more stable than DTT. Does not interfere with maleimide chemistry. |
Experimental Protocols
The following are generalized protocols. Optimization may be required based on the specific properties of the molecules being conjugated.
Protocol 1: Sequential Conjugation - SPAAC followed by Oxime Ligation
Materials:
-
This compound linker
-
Azide-functionalized molecule (Molecule A)
-
Aminooxy-functionalized molecule (Molecule B)
-
Reaction Buffers: PBS (pH 7.4), Acetate Buffer (100 mM Sodium Acetate, pH 4.6)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, HPLC, or dialysis)
Procedure:
Step A: SPAAC Reaction (DBCO + Azide)
-
Dissolve the this compound linker in DMSO to prepare a 10 mM stock solution.
-
Dissolve your azide-functionalized Molecule A in PBS (pH 7.4).
-
Add 1.5 to 5 molar equivalents of the this compound stock solution to the solution of Molecule A. Ensure the final DMSO concentration is below 20%.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the resulting conjugate (Molecule A-SS-aldehyde) using an appropriate method (e.g., size exclusion chromatography or dialysis) to remove unreacted this compound.
-
Characterize the purified product by LC-MS to confirm successful conjugation.
Step B: Oxime Ligation (Aldehyde + Aminooxy)
-
Buffer exchange the purified Molecule A-SS-aldehyde into Acetate Buffer (pH 4.6).
-
Dissolve the aminooxy-functionalized Molecule B in the same acetate buffer.
-
Add 10 to 20 molar equivalents of Molecule B to the solution of Molecule A-SS-aldehyde.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C.
-
Purify the final dual-conjugated product (Molecule A-SS-Molecule B) to remove excess Molecule B.
-
Characterize the final product by methods such as SDS-PAGE, LC-MS, and/or HPLC.
Protocol 2: Disulfide Bond Cleavage
Materials:
-
Purified dual-conjugated molecule (Molecule A-SS-Molecule B)
-
Cleavage Buffer: PBS (pH 7.4)
-
Reducing Agent: DTT or TCEP
Procedure:
-
Dissolve the conjugate in PBS (pH 7.4).
-
For DTT Cleavage: Add a freshly prepared 1 M DTT stock solution to a final concentration of 20-50 mM. Incubate for 1-2 hours at 37°C.
-
For TCEP Cleavage: Add a 0.5 M TCEP stock solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Analyze the cleavage products by LC-MS, HPLC, or SDS-PAGE to confirm the release of the conjugated molecules.
Visualizations
References
- 1. Single and dual functionalization of proteins using site-specific nucleophilic carbon ligations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Creating Stable Bioconjugates with DBCO-SS-aldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: DBCO-SS-aldehyde is a heterobifunctional linker designed for the versatile and controlled synthesis of stable, yet cleavable, bioconjugates.[1][2] This linker incorporates three key functionalities:
-
An aldehyde group for initial conjugation to biomolecules containing primary amines, such as proteins or peptides, through reductive amination or the formation of oxime/hydrazone bonds.[1]
-
A disulfide (SS) bond that provides a cleavable linkage, stable under physiological conditions but readily reduced by intracellular concentrations of reducing agents like glutathione (GSH) or exogenously added reagents such as DTT or TCEP.[1][3]
-
A dibenzocyclooctyne (DBCO) group for the highly efficient and bioorthogonal copper-free "click" reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.
This dual-reactivity allows for a modular approach to bioconjugation, where a biomolecule can be functionalized with the linker first, purified, and then conjugated to a second molecule of interest (e.g., a therapeutic agent, a fluorescent dye, or a nanoparticle). The cleavable disulfide bond is particularly advantageous in drug delivery applications, enabling the release of a payload within the reducing environment of the target cell.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₉N₃O₄S₂ | |
| Molecular Weight | 571.71 g/mol | |
| Purity | >96% | |
| Appearance | White foam | |
| Solubility | Soluble in DMSO, DMF, THF, acetonitrile, DCM | |
| Storage | Store at -20°C |
Principle of Bioconjugation
The creation of a stable bioconjugate using this compound typically follows a two-stage sequential workflow. This strategy ensures specificity and allows for the purification of intermediates, leading to a more homogeneous final product.
-
Stage 1: Functionalization of the Primary Biomolecule (e.g., an Antibody) The aldehyde group of this compound is reacted with primary amines (e.g., the ε-amine of lysine residues) on the surface of a protein or antibody. This reaction forms an initial Schiff base (imine), which is then stabilized by reduction to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This process is known as reductive amination.
-
Stage 2: Copper-Free Click Chemistry The DBCO-functionalized biomolecule is then reacted with a second molecule that has been pre-functionalized with an azide group. The DBCO and azide groups undergo a highly efficient and specific Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
The final bioconjugate is linked via the disulfide bond, which remains stable in circulation but can be cleaved under reducing conditions to release the azide-containing molecule.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Reductive Amination
This protocol describes the functionalization of a protein (e.g., an antibody) with this compound.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 2 mg/mL).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 1 M stock solution of NaBH₃CN in water.
-
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Initial Incubation (Schiff Base Formation):
-
Incubate the reaction mixture at room temperature for 30 minutes to allow for the formation of the Schiff base intermediate.
-
-
Reduction:
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction at 37°C for 12-24 hours with gentle shaking. Optimal reaction times may vary depending on the protein and should be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 20 mM Tris and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by size-exclusion chromatography, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified DBCO-functionalized protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL) can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified molecule to the DBCO-functionalized protein.
Materials:
-
Purified DBCO-functionalized protein (from Protocol 1)
-
Azide-modified molecule (e.g., drug, dye)
-
Anhydrous DMSO or other suitable solvent for the azide-molecule
-
Reaction Buffer: PBS, pH 7.4 (ensure it is azide-free)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the azide-modified molecule in DMSO at a concentration of 10-20 mM.
-
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-functionalized protein with the azide-modified molecule. A 2-5 fold molar excess of the azide-molecule over the DBCO-protein is recommended to ensure complete reaction.
-
The final concentration of organic solvent should be kept low (<10%) if the protein is sensitive to it.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times are dependent on the concentration of reactants and the specific azide used. For dilute samples, the reaction may be incubated overnight.
-
-
Purification:
-
Remove the excess unreacted azide-modified molecule using a desalting column, dialysis, or size-exclusion chromatography. The choice of purification method will depend on the properties of the final bioconjugate.
-
-
Characterization:
-
The final conjugate can be analyzed by SDS-PAGE, which should show a shift in molecular weight compared to the unconjugated protein.
-
Further characterization can be performed using UV-Vis spectroscopy, HPLC, and LC-MS.
-
Data Presentation: Quantitative Analysis
The efficiency and stability of the bioconjugates are critical parameters. The following tables provide representative data for the key reactions and properties of the resulting conjugates.
Table 1: Representative SPAAC Reaction Kinetics with DBCO
The rate of the SPAAC reaction is influenced by factors such as the buffer, pH, and the electronic properties of the azide. The second-order rate constants (k) provide a measure of the reaction speed.
| Buffer (pH) | Azide Reactant | Temperature | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| PBS (7.4) | Benzyl azide | 25°C | ~1.0 | |
| PBS (7.0) | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.32–0.85 | |
| HEPES (7.0) | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.55–1.22 | |
| DMEM Media | 1-azido-1-deoxy-β-D-glucopyranoside | 37°C | 0.59–0.97 | |
| DBCO-PEG₅-Trastuzumab + Model Azides | HEPES & PBS | 25°C | 0.18 - 0.37 |
Note: The presence of a PEG spacer on the DBCO moiety can increase reaction rates by reducing steric hindrance and improving solubility.
Table 2: Representative Plasma Stability of Disulfide-Linked ADCs
The stability of the disulfide linker is crucial for in vivo applications. Steric hindrance around the disulfide bond can increase its stability and half-life in plasma.
| Linker Type | ADC Construct | Plasma Source | Stability Metric (Half-life) | Reference |
| Hindered Disulfide (SPDB) | huC242-SPDB-DM4 | Mouse | ~9 days | |
| Unhindered Disulfide | Tmab-SG3231 (V205C) | Mouse | ~50% loss in 1 day | |
| Hindered Disulfide | Val-Cit Dipeptide | Cynomolgus Monkey | ~9.6 days | |
| Hydrazone (pH-sensitive) | Not Specified | Human and Mouse | ~2 days |
Protocol 3: Characterization - Drug-to-Antibody Ratio (DAR) Calculation
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for antibody-drug conjugates. It can be determined using UV-Vis spectroscopy if the drug has a distinct absorbance peak from the antibody.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the drug (A_λmax_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the Beer-Lambert law and the following equations (requires prior determination of extinction coefficients):
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
C_Ab_ = (A₂₈₀ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Example DAR Calculation Data:
| Parameter | Symbol | Value |
| Antibody Extinction Coefficient at 280 nm | ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ |
| Drug Extinction Coefficient at λ_max_ | ε_Drug,λmax_ | 15,000 M⁻¹cm⁻¹ |
| Drug Extinction Coefficient at 280 nm | ε_Drug,280_ | 5,000 M⁻¹cm⁻¹ |
| Measured ADC Absorbance at 280 nm | A₂₈₀ | 1.2 |
| Measured ADC Absorbance at λ_max_ | A_λmax_ | 0.3 |
| Calculated Antibody Concentration | C_Ab_ | 5.24 x 10⁻⁶ M |
| Calculated Drug Concentration | C_Drug_ | 2.00 x 10⁻⁵ M |
| Calculated Average DAR | DAR | 3.8 |
Note: For more accurate DAR determination, especially for heterogeneous mixtures, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS) are recommended.
Protocol 4: Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.
Materials:
-
Bioconjugate solution in a suitable buffer (e.g., PBS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Analytical system (e.g., HPLC, LC-MS, SDS-PAGE)
Procedure:
-
Prepare Reagents:
-
Prepare a 1 M stock solution of DTT in water or a 0.5 M stock solution of TCEP, pH 7.0.
-
-
Cleavage Reaction:
-
To the bioconjugate solution, add DTT or TCEP to a final concentration of 10-20 mM.
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
Analysis:
-
Analyze the reaction mixture to confirm the cleavage and release of the conjugated molecule.
-
For example, using SDS-PAGE under reducing vs. non-reducing conditions will show the cleavage of antibody heavy and light chains.
-
RP-HPLC or LC-MS can be used to detect the released payload.
-
References
Application Notes and Protocols for Surface Functionalization using DBCO-SS-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-SS-aldehyde is a heterobifunctional linker designed for the reversible immobilization of biomolecules onto material surfaces. This reagent is central to advanced bioconjugation strategies, particularly in the development of biosensors, microarrays, and targeted drug delivery systems. Its unique structure incorporates three key chemical motifs:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and biocompatible copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for conjugating azide-modified molecules.[1][2][] This reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][4]
-
Aldehyde Group (-CHO): A carbonyl-reactive group that readily forms stable hydrazone bonds with hydrazide-modified surfaces or biomolecules. This functionality provides a robust method for initial linker immobilization.
-
Disulfide Bond (-SS-): A cleavable linker that can be selectively broken by common reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH). This feature allows for the controlled release of captured biomolecules from the surface for downstream analysis or recovery.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to create functional, cleavable surfaces for a variety of research applications.
Chemical and Physical Properties
The properties of this compound are summarized below, providing essential information for experimental design and execution.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₉N₃O₄S₂ | |
| Molecular Weight | 571.71 g/mol | |
| Purity | >90-96% | |
| Physical Form | White foam or powder | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, protected from light and moisture | |
| Reactive Groups | DBCO (reacts with azides), Aldehyde (reacts with hydrazides) | |
| Cleavability | Disulfide bond cleavable by reducing agents (DTT, TCEP, GSH) |
Principle of Application
The use of this compound for surface functionalization is a multi-step process that allows for the specific capture and subsequent release of target biomolecules. The general workflow involves:
-
Surface Preparation: The substrate material (e.g., glass, gold, nanoparticles) is first functionalized with hydrazide groups.
-
Linker Immobilization: The this compound linker is covalently attached to the prepared surface via the reaction between its aldehyde group and the surface hydrazide groups, forming a stable hydrazone bond.
-
Biomolecule Conjugation: An azide-modified biomolecule of interest (e.g., protein, peptide, nucleic acid) is then specifically conjugated to the immobilized DBCO linker through the highly efficient and bioorthogonal SPAAC "click" reaction.
-
Cleavage and Release: The captured biomolecule can be released from the surface by introducing a reducing agent, which cleaves the disulfide bond within the linker.
This strategy is particularly advantageous as it allows for the immobilization of molecules in complex biological samples with high specificity and provides a mechanism for their recovery under mild conditions.
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from surface preparation to biomolecule release.
Caption: Workflow for surface functionalization and biomolecule release.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for each stage of the process. Buffers and reagent concentrations may require optimization depending on the specific substrate and biomolecule used.
Protocol 1: Preparation of Hydrazide-Functionalized Surface (Example: Glass Slide)
This protocol describes the modification of a glass surface with hydrazide groups using an aminosilane followed by reaction with a homobifunctional crosslinker.
Materials:
-
Glass slides
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (Caution: Extremely corrosive!)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Succinic anhydride
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Hydrazine hydrate
-
Anhydrous DMF
-
Triethylamine (TEA)
Procedure:
-
Cleaning: Immerse glass slides in Piranha solution for 1 hour to clean and hydroxylate the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Amination: Immerse the clean slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene, then ethanol, and cure in an oven at 110°C for 1 hour.
-
Carboxylation: React the amine-functionalized slides with a 100 mM solution of succinic anhydride in anhydrous DMF with 100 mM TEA for 4 hours. This converts the surface amines to carboxylic acids. Rinse with DMF and ethanol and dry.
-
Activation: Immerse the carboxylated slides in a solution of 50 mM DSC and 50 mM TEA in anhydrous DMF for 2 hours to activate the carboxyl groups into NHS esters.
-
Hydrazide Functionalization: Immediately after activation, immerse the slides in a 1 M solution of hydrazine hydrate in anhydrous DMF for 2 hours.
-
Final Wash: Rinse the slides thoroughly with DMF, ethanol, and deionized water. Dry under nitrogen and store in a desiccator until use.
Protocol 2: Immobilization of this compound
This protocol details the reaction of the linker with the prepared hydrazide surface.
Materials:
-
Hydrazide-functionalized slides (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Coupling Buffer (e.g., 100 mM MES, pH 5.0-6.0)
Procedure:
-
Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute to a final concentration of 1-5 mM in Coupling Buffer.
-
Immobilization Reaction: Cover the surface of the hydrazide-functionalized slides with the linker solution and incubate in a humidified chamber for 2-4 hours at room temperature.
-
Washing: After incubation, wash the slides thoroughly with the Coupling Buffer, followed by deionized water to remove any non-covalently bound linker.
-
Drying and Storage: Dry the slides under a stream of nitrogen. The DBCO-functionalized surface is now ready for conjugation and should be used immediately or stored under an inert atmosphere at 4°C.
Protocol 3: Conjugation of Azide-Modified Biomolecule
This protocol describes the copper-free click reaction to attach an azide-containing molecule to the DBCO-functionalized surface.
Materials:
-
DBCO-functionalized surface (from Protocol 2)
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to a suitable concentration (typically 0.1-1 mg/mL, optimization may be required).
-
Conjugation Reaction: Apply the biomolecule solution to the DBCO-functionalized surface. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking (Optional): To prevent non-specific binding in subsequent steps, incubate the surface with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Washing: Wash the surface extensively with the Reaction Buffer (containing 0.05% Tween-20, if compatible) and then with deionized water to remove unbound biomolecules.
-
Drying and Storage: Dry the surface carefully and store at 4°C.
Protocol 4: Cleavage and Release of Captured Biomolecule
This protocol uses a reducing agent to cleave the disulfide bond and release the conjugated biomolecule.
Materials:
-
Surface with captured biomolecule (from Protocol 3)
-
Cleavage Buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT) or TCEP
Procedure:
-
Prepare Cleavage Solution: Prepare a 50-100 mM solution of DTT or TCEP in the Cleavage Buffer.
-
Release Reaction: Immerse the functionalized surface in the Cleavage Solution and incubate for 1-2 hours at 37°C.
-
Collect Supernatant: Carefully collect the supernatant, which now contains the released biomolecule.
-
Analysis: The released biomolecule can be analyzed using appropriate techniques (e.g., SDS-PAGE, Mass Spectrometry, functional assays).
Quantitative Data and Characterization
Successful surface modification should be confirmed at each step. The following tables provide typical reaction conditions and expected results from common surface analysis techniques.
Table of Typical Reaction Conditions
| Step | Reagent Concentrations | Buffer/Solvent | pH | Temperature | Time |
| Linker Immobilization | 1-5 mM this compound | 100 mM MES | 5.0 - 6.0 | Room Temp. | 2-4 hours |
| Biomolecule Conjugation | 0.1-1 mg/mL Azide-Biomolecule | PBS | 7.4 | 4°C - Room Temp. | 1-12 hours |
| Biomolecule Release | 50-100 mM DTT or TCEP | PBS | 7.4 | 37°C | 1-2 hours |
Table of Expected Surface Characterization Results
| Functionalization Step | Technique | Expected Outcome |
| Hydrazide Surface | Water Contact Angle (WCA) | Decrease in angle compared to hydrophobic silane layer, indicating increased hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s peak corresponding to the hydrazide nitrogen atoms. | |
| DBCO Immobilization | WCA | Increase in angle due to the hydrophobic DBCO moiety. |
| XPS | Increase in C1s signal and appearance of S2p peak from the disulfide bond. | |
| Fluorescence Assay* | High fluorescence signal after reacting with an azide-fluorophore probe. | |
| Biomolecule Conjugation | WCA | Change in angle dependent on the hydrophilicity of the biomolecule. |
| XPS | Significant increase in N1s and O1s signals, consistent with protein/peptide composition. | |
| Atomic Force Microscopy (AFM) | Increase in surface roughness and observation of distinct molecular features. |
*Fluorescence assay for DBCO quantification involves reacting the surface with an excess of an azide-functionalized fluorophore (e.g., Azide-Fluor 488) and measuring the fluorescence intensity.
Reaction Scheme Visualization
The diagram below details the key chemical transformations occurring at the surface during the functionalization and cleavage process.
Caption: Key chemical reactions in the functionalization and cleavage process.
References
Application Notes: Site-Specific Protein Modification with a Cleavable DBCO Linker
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely defined bioconjugates for therapeutics, diagnostics, and research. This document details a powerful two-stage strategy for attaching a dibenzocyclooctyne (DBCO) moiety to a specific site on a protein via a cleavable disulfide (SS) linker. This method first introduces a bioorthogonal aldehyde group onto the protein using the formylglycine-generating enzyme (FGE) system.[1][2][3] Subsequently, a heterobifunctional linker, DBCO-SS-Hydrazide , is conjugated to the aldehyde, equipping the protein with a clickable DBCO handle for downstream applications. The incorporated disulfide bond allows for the subsequent cleavage and removal of the DBCO group and any attached cargo under reducing conditions.[4][]
This combination of enzymatic site-specific tagging, stable hydrazone ligation, and cleavable disulfide chemistry provides a versatile platform for applications such as reversible protein labeling, transient drug conjugation, and controlled release systems.
Principle of the Method
The overall workflow proceeds in three main stages:
-
Site-Specific Aldehyde Installation: A target protein is genetically engineered to include a short "aldehyde tag" sequence (e.g., LCTPSR). Co-expression of this protein with the formylglycine-generating enzyme (FGE) results in the enzymatic oxidation of the cysteine residue within the tag to a Cα-formylglycine (fGly) residue. This creates a unique and bioorthogonal aldehyde handle at a predetermined location on the protein surface.
-
Conjugation with DBCO-SS-Hydrazide Linker: The aldehyde-tagged protein is then reacted with a DBCO-SS-Hydrazide linker. The hydrazide group on the linker forms a stable hydrazone bond with the protein's aldehyde group. This reaction is highly selective and proceeds efficiently under mild, physiological conditions. The result is a protein site-specifically labeled with a DBCO group, connected by a cleavable disulfide spacer.
-
Downstream Application & Cleavage: The DBCO-modified protein can be used in copper-free click chemistry (SPAAC) reactions to conjugate azide-containing molecules (e.g., fluorophores, drugs, or polymers). The disulfide linker remains stable in the extracellular environment but can be readily cleaved using reducing agents like DTT or TCEP to release the conjugated payload.
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Protein
This protocol describes the production of a protein containing a site-specific formylglycine residue by co-expressing it with FGE in mammalian cells.
Materials:
-
Expression vector containing the gene of interest with an aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for human FGE.
-
Mammalian expression system (e.g., HEK293 or CHO cells).
-
Transfection reagent (e.g., PEI, Lipofectamine).
-
Cell culture media and supplements.
-
Purification system (e.g., Ni-NTA or Protein A chromatography, depending on protein tags).
-
PBS (Phosphate-Buffered Saline), pH 7.4.
Procedure:
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for both the target protein and FGE.
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells to a density of 1.5–2.0 x 10^6 cells/mL in appropriate culture medium.
-
Co-transfect the cells with the target protein plasmid and the FGE plasmid at a 1:1 ratio. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Protein Expression:
-
Incubate the transfected cells for 4–7 days. The optimal expression time should be determined empirically. For secreted proteins, the supernatant is harvested; for intracellular proteins, cell pellets are collected.
-
-
Protein Purification:
-
Clarify the cell culture supernatant by centrifugation (if the protein is secreted) or lyse the cells.
-
Purify the aldehyde-tagged protein using an appropriate chromatography method based on the protein's affinity tag (e.g., His-tag, Fc-tag).
-
Perform buffer exchange into PBS, pH 7.4, and concentrate the protein to a final concentration of 1–10 mg/mL.
-
-
Verification (Optional but Recommended):
-
Confirm the conversion of cysteine to formylglycine by mass spectrometry. The conversion results in a mass change of -1 Da (oxidation of Cys, C3H5NOS, to fGly, C3H3NO2S).
-
Alternatively, perform a test conjugation with a fluorophore-hydrazide and analyze by SDS-PAGE.
-
Protocol 2: Conjugation of Aldehyde-Tagged Protein with DBCO-SS-Hydrazide
This protocol details the reaction of the aldehyde-tagged protein with the bifunctional linker.
Materials:
-
Purified aldehyde-tagged protein (1–10 mg/mL in PBS, pH 7.4).
-
DBCO-SS-Hydrazide linker.
-
Anhydrous DMSO.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).
Procedure:
-
Prepare DBCO-SS-Hydrazide Stock Solution: Dissolve the DBCO-SS-Hydrazide linker in anhydrous DMSO to a final concentration of 10 mM.
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, add the aldehyde-tagged protein to the Reaction Buffer.
-
Add the DBCO-SS-Hydrazide stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The final concentration of DMSO in the reaction should not exceed 5-10% (v/v).
-
Example: For a 100 µL reaction with 50 µM protein, add 1-2.5 µL of the 10 mM linker stock.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Conjugate:
-
Remove the excess, unreacted DBCO-SS-Hydrazide linker using a desalting column equilibrated with PBS, pH 7.4.
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization:
-
Determine the concentration of the final DBCO-protein conjugate using a BCA or Bradford assay.
-
Confirm successful conjugation by mass spectrometry (expect a mass shift corresponding to the mass of the linker) or by a downstream click reaction with an azide-fluorophore followed by SDS-PAGE analysis.
-
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the reductive cleavage of the disulfide bond to release the DBCO moiety and any conjugated cargo.
Materials:
-
DBCO-SS-conjugated protein in a suitable buffer (e.g., PBS).
-
Reducing Agent Stock Solution: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Analysis equipment (e.g., HPLC, SDS-PAGE, mass spectrometer).
Procedure:
-
Set up the Cleavage Reaction:
-
To the solution of the DBCO-SS-conjugated protein, add the reducing agent stock solution to the desired final concentration.
-
For DTT , use a final concentration of 10–50 mM.
-
For TCEP , use a final concentration of 5–20 mM.
-
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. The optimal time may vary depending on the steric hindrance around the disulfide bond.
-
Analysis of Cleavage:
-
Analyze the reaction mixture to confirm the release of the conjugated payload.
-
SDS-PAGE: If the conjugated molecule was large (e.g., a PEG chain or another protein), a shift in the protein's molecular weight will be observed.
-
Mass Spectrometry: Directly measure the mass of the protein to confirm the removal of the linker and payload.
-
HPLC: If the released payload is fluorescent or has a UV chromophore, its appearance can be monitored by reverse-phase HPLC.
-
Data Presentation
Table 1: Typical Reaction Parameters for Aldehyde Tag Generation
| Parameter | Prokaryotic Expression (E. coli) | Mammalian Expression (HEK/CHO) | In Vitro Enzymatic Conversion |
|---|---|---|---|
| FGE Source | Co-expressed Prokaryotic FGE | Co-expressed Human FGE | Purified Recombinant FGE |
| Typical Yield | Variable, protein-dependent | High (mg/L scale) | >95% Conversion |
| Conversion Efficiency | 70-95% | >90% | Near-quantitative |
| Culture Time | 16-24 hours | 4-7 days | 2-6 hours |
| Key Requirement | Soluble protein expression | Secretion pathway for ER-resident FGE | Requires purified FGE & substrate |
Table 2: Reaction Conditions for Hydrazone Ligation and Disulfide Cleavage
| Reaction Stage | Reagent | Molar Excess (vs. Protein) | pH | Temperature | Typical Time | Typical Efficiency |
|---|---|---|---|---|---|---|
| Hydrazone Ligation | DBCO-SS-Hydrazide | 20-50x | 6.5 - 7.5 | 25°C | 2-4 hours | >90% |
| Disulfide Cleavage | DTT | 200-1000x | 7.0 - 8.0 | 37°C | 1-4 hours | >95% |
| Disulfide Cleavage | TCEP | 100-400x | 6.0 - 7.5 | 25-37°C | < 1 hour | >95% |
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Chemical reaction pathway for conjugation and cleavage.
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylglycine aldehyde Tag--protein engineering through a novel post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: DBCO-SS-Aldehyde Conjugation
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers using DBCO-SS-aldehyde to label proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy. It contains three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction (SPAAC). This reaction is highly specific and biocompatible.[1][2]
-
Aldehyde (-CHO): A carbonyl group that reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a covalent bond.[1][3]
-
SS (Disulfide Bond): A disulfide bridge that makes the linker cleavable. This bond can be broken by reducing agents like DTT or TCEP, allowing for the release of the conjugated molecule from the protein if desired.[1]
Q2: What is the chemical mechanism for conjugating the aldehyde to a protein?
The conjugation occurs via reductive amination . This is a two-step process:
-
Schiff Base Formation: The aldehyde group on the linker reacts with a primary amine on the protein (e.g., lysine) to form an unstable imine, also known as a Schiff base. This reaction is reversible.
-
Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is added to reduce the Schiff base, forming a stable, irreversible secondary amine bond.
Q3: What are the recommended starting conditions for the conjugation reaction?
Optimizing the molar ratio and other reaction parameters is critical for success. The optimal conditions should be determined empirically for each specific protein.
| Parameter | Recommended Starting Condition | Notes |
| Molar Ratio (Linker:Protein) | 10:1 to 40:1 | Start with a 20-fold molar excess. Higher protein concentrations may require less linker. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the aldehyde. |
| pH for Schiff Base Formation | 6.0 - 7.5 | This pH range is a good compromise for Schiff base formation and maintaining protein stability. |
| pH for Reduction | 6.0 - 7.0 | Sodium cyanoborohydride is effective and more selective at slightly acidic pH. |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Add to a final concentration of ~20 mM. |
| Temperature | 4°C to Room Temperature (20-25°C) | Can be performed overnight at 4°C to minimize protein degradation. |
| Incubation Time | 4 - 24 hours | Longer incubation times can improve yield, especially at lower temperatures. |
Q4: How do I prepare the this compound for the reaction?
This compound has low aqueous solubility and should first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. It is recommended to prepare a fresh stock solution immediately before use.
Q5: How can I cleave the disulfide bond after conjugation?
The disulfide bond can be cleaved by treating the conjugate with a reducing agent. TCEP is often preferred over DTT because it is more stable, odorless, and effective over a wider pH range.
| Reducing Agent | Recommended Concentration | Incubation Conditions |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10 - 20 mM | 30-60 minutes at 37°C. |
| DTT (Dithiothreitol) | 20 - 50 mM | 30-60 minutes at 37°C. |
Q6: How do I confirm that the conjugation was successful?
The degree of labeling (DOL) can be estimated by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak around 309 nm. By measuring the absorbance of the conjugate at 280 nm (for the protein) and 309 nm (for the DBCO), you can calculate the number of linker molecules per protein. Further analysis can be performed using mass spectrometry (to confirm mass shift) or SDS-PAGE (to observe changes in mobility).
Troubleshooting Guide
Q: My conjugation efficiency is low. What should I do?
A: Low yield is a common issue that can be addressed by systematically optimizing the reaction conditions.
-
Verify Protein Purity and Buffer: Ensure the protein is pure and in an amine-free buffer like PBS. Contaminants or competing amines (Tris, glycine) will inhibit the reaction.
-
Optimize Molar Ratio: Increase the molar excess of this compound. Try a range from 20:1 up to 50:1.
-
Check pH: The formation of the Schiff base intermediate is pH-dependent. Perform the initial incubation at a pH between 6.0 and 7.5. The reduction step is more efficient at a slightly lower pH (6.0-7.0).
-
Increase Reaction Time/Temperature: Extend the incubation time to 24 hours or perform the reaction at room temperature instead of 4°C.
-
Add Reducing Agent Last: Ensure the reducing agent is added after an initial incubation period (e.g., 1-2 hours) to allow the Schiff base intermediate to form before it is reduced.
Q: My protein is precipitating after adding the this compound. How can I prevent this?
A: Protein aggregation is often caused by the hydrophobicity of the DBCO group or by using too high a molar excess of the linker.
-
Reduce Molar Ratio: A high degree of labeling can increase the protein's surface hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound linker.
-
Lower Protein Concentration: While counterintuitive for reaction kinetics, lowering the protein concentration can reduce the likelihood of intermolecular aggregation.
-
Control DMSO/DMF Concentration: Ensure the final concentration of the organic solvent used to dissolve the linker is low (typically <10% v/v) to avoid denaturing the protein.
-
Include Additives: Consider adding stabilizing excipients, such as arginine or a non-ionic surfactant, to the reaction buffer to help prevent aggregation.
Q: How stable is the this compound reagent?
A: The aldehyde group can be susceptible to oxidation. It is best to store the reagent desiccated at -20°C. For reactions, always use a freshly prepared solution of the linker dissolved in anhydrous DMSO or DMF. Discard any unused portion of the reconstituted solution.
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with this compound
This protocol describes a general two-step method for labeling a protein with this compound.
Materials:
-
Protein of interest (1-5 mg/mL in PBS, pH 7.2)
-
This compound (stored at -20°C, desiccated)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5
-
Reducing Agent Stock: 0.5 M Sodium Cyanoborohydride (NaCNBH₃) in water (prepare fresh)
-
Desalting columns for buffer exchange and purification
Procedure:
-
Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), exchange it into PBS (pH 7.2) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Schiff Base Formation:
-
In a microcentrifuge tube, combine your protein solution with the Reaction Buffer (pH 6.5).
-
Add the desired volume of the 10 mM this compound stock solution to achieve the target molar excess (e.g., 20-fold). Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Reduction:
-
Add the fresh Reducing Agent Stock (NaCNBH₃) to the reaction mixture to a final concentration of 20 mM.
-
Incubate for an additional 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column, size-exclusion chromatography, or dialysis against your desired storage buffer.
-
Characterization: Determine the protein concentration and degree of labeling (DOL) via UV-Vis spectroscopy or other methods. The DBCO-labeled protein is now ready for subsequent click chemistry reactions with azide-containing molecules.
Protocol 2: Cleavage of the Disulfide (SS) Linker
This protocol is for releasing the conjugated molecule from the protein after the full experiment is complete.
Materials:
-
DBCO-SS-labeled protein conjugate
-
TCEP•HCl
-
PBS (pH 7.2)
Procedure:
-
Prepare a 0.5 M stock solution of TCEP in water.
-
Dilute the protein conjugate in PBS to a suitable concentration (e.g., 1 mg/mL).
-
Add the TCEP stock solution to the conjugate to a final concentration of 20 mM.
-
Incubate the mixture for 1 hour at 37°C.
-
The disulfide bond is now cleaved. The released cargo can be separated from the protein using appropriate methods like size-exclusion chromatography or dialysis if necessary.
Reaction Pathway Visualization
References
Technical Support Center: DBCO-SS-aldehyde in Primary Amine Conjugation
Welcome to the technical support center for DBCO-SS-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the conjugation of this compound to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a primary amine?
The aldehyde group of this compound reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) through a nucleophilic addition-elimination reaction to form a Schiff base, also known as an imine. This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[1][2][3]
Q2: Is the Schiff base linkage stable?
No, the Schiff base linkage is generally not stable, especially in aqueous environments.[4] The formation of a Schiff base is a reversible reaction, and the imine bond can be hydrolyzed back to the original aldehyde and amine, particularly under acidic conditions. For many applications requiring a stable conjugate, a subsequent reduction step is necessary.
Q3: How can I form a stable conjugate with this compound and a primary amine?
To form a stable covalent bond, the intermediate Schiff base should be reduced to a secondary amine. This two-step process is called reductive amination. The resulting secondary amine bond is significantly more stable than the imine bond.
Q4: Can the DBCO or the disulfide bond in this compound react with primary amines?
Under typical bioconjugation conditions (near-neutral pH), the DBCO (dibenzocyclooctyne) group is considered bioorthogonal and does not react with primary amines. While primary amines can theoretically react with disulfide bonds, this reaction is generally slow and not a significant side reaction compared to the intended aldehyde-amine reaction. Thiol-disulfide exchange is a more common reaction involving disulfide bonds.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to primary amines.
Problem 1: Low or No Conjugation Efficiency
Possible Causes:
-
Suboptimal pH for Schiff Base Formation: The formation of a Schiff base is pH-dependent. The rate is generally fastest around a pH of 5, but the optimal pH can vary. At very low pH, the amine will be protonated and non-nucleophilic, while at high pH, there may not be enough acid to catalyze the dehydration step.
-
Hydrolysis of the Schiff Base: Due to the reversibility of the reaction, the formed Schiff base may be hydrolyzing back to the starting materials.
-
Steric Hindrance: Bulky molecules near the primary amine or the aldehyde can physically block the reaction.
-
Low Reactant Concentration: The reaction is concentration-dependent.
Troubleshooting Steps:
-
Optimize Reaction pH: Perform the reaction in a mildly acidic to neutral buffer (pH 6.0-7.5). A pH screen may be necessary to find the optimal condition for your specific biomolecule.
-
Increase Reactant Concentration: If possible, increase the concentration of your biomolecule and/or the this compound.
-
Proceed to Reductive Amination Promptly: Since the Schiff base is an intermediate, proceeding to the reduction step without significant delay can help drive the overall reaction towards the stable conjugate.
-
Consider a Two-Step Reductive Amination: For challenging conjugations, forming the Schiff base first, followed by buffer exchange and then reduction, can sometimes improve yields.
Problem 2: Formation of Unwanted Side Products
Possible Causes:
-
Over-alkylation during Reductive Amination: The newly formed secondary amine can potentially react with another molecule of this compound, leading to a tertiary amine. This is more likely with strong reducing agents that can also reduce the starting aldehyde.
-
Cannizzaro Reaction: If the reaction is performed under strongly basic conditions, aldehydes lacking α-hydrogens (like the one in this compound) can undergo disproportionation to form a primary alcohol and a carboxylic acid.
-
Aldol Condensation: While this compound itself cannot undergo self-condensation via an aldol reaction because it lacks α-hydrogens, it could potentially react with other enolizable aldehydes or ketones present in the reaction mixture. This is generally not a concern in typical bioconjugation reactions with purified proteins.
Troubleshooting Steps:
-
Use a Mild and Selective Reducing Agent: For reductive amination, use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more selective for reducing the iminium ion over the aldehyde, thus minimizing over-alkylation.
-
Control Stoichiometry: Use a controlled molar excess of this compound to minimize the chance of multiple additions to the same amine.
-
Maintain Optimal pH: Avoid strongly basic conditions (pH > 9) to prevent the Cannizzaro reaction. The recommended pH for reductive amination is typically between 6.0 and 8.0.
-
Purify Reactants: Ensure that your biomolecule solution is free from other small molecules that could potentially react with the aldehyde.
Problem 3: Instability of the Final Conjugate
Possible Cause:
-
Incomplete Reduction: If the reduction step is incomplete, the remaining unstable Schiff base linkages will be susceptible to hydrolysis.
-
Cleavage of the Disulfide Bond: The disulfide bond in the linker is designed to be cleavable by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If your downstream application involves reducing conditions, the conjugate will cleave.
Troubleshooting Steps:
-
Ensure Complete Reduction: Optimize the concentration of the reducing agent and the reaction time for the reductive amination step. Monitor the reaction for completion if possible.
-
Avoid Unwanted Reduction: If cleavage of the disulfide bond is not desired, avoid the use of reducing agents in subsequent purification and storage buffers.
Quantitative Data Summary
| Parameter | Value/Range | Notes | Reference |
| Optimal pH for Schiff Base Formation | ~5-7.5 | Can be substrate-dependent. | |
| Optimal pH for Reductive Amination | 6.0 - 8.0 | Balances imine formation and reducing agent activity. | |
| Typical Molar Excess of Aldehyde | 10-20 fold | For protein labeling, can be optimized. | |
| Typical Reducing Agent Concentration | 20-50 mM | For NaBH₃CN in protein conjugations. | |
| Reaction Time for Reductive Amination | 2 - 24 hours | Dependent on temperature and reactants. | |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase reaction rates. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of a Protein
This protocol is a general guideline for the conjugation of this compound to a primary amine-containing protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2-7.5).
-
Ensure the protein concentration is suitable for conjugation (typically 1-10 mg/mL).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Stepwise (Indirect) Reductive Amination
This method provides greater control and can be useful if over-alkylation is a concern.
-
Schiff Base Formation:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Excess Aldehyde:
-
Purify the protein-Schiff base conjugate using a desalting column to remove unreacted this compound.
-
-
Reduction:
-
Immediately add NaBH₃CN to the purified conjugate to a final concentration of 20-50 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove the reducing agent and any byproducts.
-
Visualizations
Caption: Formation of a Schiff base from this compound and a primary amine.
Caption: Workflow for stable conjugation via reductive amination.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: DBCO-SS-Aldehyde Disulfide Bond Cleavage
Welcome to the technical support center for challenges in cleaving the DBCO-SS-aldehyde disulfide bond. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound is a heterobifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1] Its DBCO (dibenzocyclooctyne) group reacts with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][3] The aldehyde group can be used for ligation with molecules containing hydrazide or aminooxy functionalities. The key feature is the disulfide bond, which can be cleaved under reducing conditions, allowing for the release of a conjugated payload, for instance, within the reducing environment of a cell.[2][4]
Q2: Which reducing agents are recommended for cleaving the disulfide bond in this compound?
Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are the most common and effective reducing agents for this purpose. Glutathione (GSH) can also be used to mimic intracellular cleavage conditions. The choice between DTT and TCEP depends on the specific experimental requirements, such as pH, the presence of other functional groups, and downstream applications.
Q3: Is the DBCO group stable under the conditions required for disulfide bond cleavage?
The DBCO group is generally stable under the mild conditions used for disulfide cleavage. However, prolonged exposure to TCEP (e.g., 24 hours) may lead to some degradation of the DBCO moiety. For reactions requiring extended incubation with a reducing agent, DTT is often the preferred choice. It is also important to avoid azide-containing buffers during storage of DBCO-conjugated molecules to prevent unintended reactions.
Q4: Can the aldehyde group in the linker have side reactions with DTT or TCEP?
While thiols can react with aldehydes to form hemiacetals and thioacetals, this reaction is typically slow at neutral pH and may not be a significant side reaction under standard disulfide cleavage conditions. TCEP, being a phosphine-based reducing agent, is less likely to react with the aldehyde group. However, if you suspect aldehyde-related side reactions, it is advisable to perform control experiments.
Q5: How can I monitor the progress of the disulfide bond cleavage reaction?
The cleavage of the disulfide bond can be monitored by various analytical techniques. The most common methods are reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation and identification of the intact conjugate and the cleaved products, enabling quantification of the cleavage efficiency over time.
Troubleshooting Guide
Issue 1: Incomplete or Slow Disulfide Bond Cleavage
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky DBCO group may sterically hinder the access of the reducing agent to the disulfide bond. Increase the incubation time and/or the temperature (e.g., to 37°C) to facilitate the reaction. A higher concentration of the reducing agent may also be beneficial. |
| Insufficient Reducing Agent | The concentration of the reducing agent may be too low to achieve complete cleavage. Increase the molar excess of DTT or TCEP. For DTT, a final concentration of 10-100 mM is often used, while for TCEP, 5-50 mM is typically sufficient. |
| Suboptimal pH | The efficiency of DTT is pH-dependent, with optimal activity at pH values above 7. Ensure your reaction buffer is in the pH range of 7.0-8.5. TCEP is effective over a broader pH range (1.5-8.5), making it a good alternative if you need to work at a lower pH. |
| Degraded Reducing Agent | DTT solutions are prone to oxidation and should be prepared fresh. TCEP is more stable but can degrade in phosphate buffers at neutral pH. Always use freshly prepared solutions of reducing agents. |
Issue 2: Re-formation of the Disulfide Bond After Cleavage
| Possible Cause | Suggested Solution |
| Oxidation of Free Thiols | The newly formed thiol groups can be re-oxidized by atmospheric oxygen, leading to the reformation of the disulfide bond. |
| Work in an oxygen-depleted environment: Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Lower the pH after cleavage: After the cleavage reaction is complete, lower the pH of the solution to 3-4. At this acidic pH, the thiols are protonated and less reactive, minimizing re-oxidation. | |
| "Cap" the free thiols: Add an alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide, after the cleavage is complete. This will form a stable thioether bond, permanently blocking the thiol groups. Note that excess reducing agent should be removed before adding the alkylating agent if it can react with it. |
Quantitative Data Summary
The choice between DTT and TCEP can significantly impact the outcome of your experiment. The following table summarizes their key characteristics.
| Parameter | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Typical Concentration | 10-100 mM | 5-50 mM |
| Optimal pH Range | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation; prepare fresh | More stable in air, but can be unstable in phosphate buffers at neutral pH |
| Odor | Strong, unpleasant odor | Odorless |
| Side Reactions | Can interfere with maleimide chemistry | Generally less reactive with maleimides, but can react under certain conditions |
Detailed Experimental Protocols
Protocol 1: Disulfide Bond Cleavage Using DTT
This protocol describes a general procedure for cleaving the disulfide bond in a this compound conjugate for analytical purposes.
Materials:
-
This compound conjugated molecule (e.g., an ADC)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Dithiothreitol (DTT)
-
LC-MS or RP-HPLC system for analysis
-
(Optional) N-ethylmaleimide (NEM) for quenching
Procedure:
-
Prepare a stock solution of the conjugate: Dissolve the this compound conjugate in degassed PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.
-
Set up the cleavage reaction: In a microcentrifuge tube, add the conjugate solution. Add the DTT stock solution to a final concentration of 20-50 mM. Adjust the final volume with degassed PBS if necessary.
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Analyze the cleavage products: Analyze the reaction mixture directly by LC-MS or RP-HPLC to confirm the cleavage of the disulfide bond and identify the released products.
-
(Optional) Quench the reaction: To prevent re-formation of the disulfide bond, the reaction can be stopped by adding an alkylating agent like NEM to a final concentration that is in molar excess to the DTT used.
Protocol 2: Monitoring Cleavage Kinetics with TCEP
This protocol is designed to assess the stability and cleavage kinetics of the disulfide linker.
Materials:
-
This compound conjugated molecule
-
Reaction buffer (e.g., 100 mM Tris, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
LC-MS system for analysis
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare a stock solution of the conjugate: Dissolve the conjugate in the reaction buffer to a known final concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of TCEP: Prepare a 0.5 M stock solution of TCEP in deionized water and adjust the pH to ~7.0.
-
Set up the cleavage reaction: Add the TCEP stock solution to the conjugate solution to a final concentration of 10 mM.
-
Incubate and take time points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Sample preparation for analysis: Immediately quench the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile or by flash-freezing. This will stop further cleavage.
-
Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the amount of intact conjugate remaining and the amount of cleaved products. This data can be used to determine the cleavage kinetics (e.g., the half-life) of the linker.
Visualizations
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric disulphide bonds as reversible mechano-sensitive switches that control protein functions in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
DBCO-SS-aldehyde degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the degradation pathways of DBCO-SS-aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker used in bioconjugation. It contains three key components:
-
A DBCO (Dibenzocyclooctyne) group, which reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
-
A disulfide (SS) bond , which is cleavable under reducing conditions.
-
An aldehyde group , which can react with molecules containing hydrazide or aminooxy functionalities to form stable hydrazone or oxime bonds, respectively.
Its primary application is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where the cleavable disulfide bond allows for the release of a payload in a reducing environment, such as the intracellular space.
Q2: What are the main degradation pathways for this compound?
The two primary points of degradation for this compound are the disulfide bond and the aldehyde group.
-
Disulfide Bond Reduction: The disulfide bond is susceptible to cleavage by reducing agents. This is an intended feature for payload release but can be a source of degradation if it occurs prematurely. Common reducing agents that cleave the disulfide bond include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH).[1][2] This reduction can also be initiated by free thiols in solution or in biological samples. Premature cleavage of disulfide linkers is a known challenge in the development of ADCs, as it can occur in the reductive environment of plasma.[3]
-
Aldehyde Group Instability: Aldehyde groups can be unstable under certain conditions. They can be susceptible to oxidation and can react with nucleophiles other than the intended hydrazide or aminooxy partner. The reactivity and stability of aldehydes can be pH-dependent.
Q3: How can I prevent the premature cleavage of the disulfide bond?
To prevent premature cleavage of the disulfide bond, it is crucial to avoid unintended exposure to reducing agents.
-
Buffer selection: Use buffers that are free of reducing agents.
-
Sample purity: Ensure that your biological samples do not contain high concentrations of free thiols. If necessary, purification steps to remove small molecule reducing agents may be required.
-
Enzymatic cleavage: Be aware that in biological systems, enzymes such as thioredoxin may contribute to disulfide bond reduction.[3]
-
Storage: Store the this compound conjugate in a non-reducing environment.
Q4: How can I ensure the stability of the aldehyde group?
The stability of the aldehyde group is influenced by the reaction conditions.
-
pH control: The reaction of aldehydes with hydrazides or aminooxy compounds is often more efficient at slightly acidic pH (around 4.5-6.5). However, prolonged exposure to very low or high pH should be avoided.
-
Storage: Store the this compound reagent under the recommended conditions, typically at -20°C, to minimize degradation.[1]
-
Reaction time: Use the shortest reaction time necessary for the conjugation to minimize the potential for side reactions or degradation of the aldehyde.
Q5: Is the DBCO group stable?
The DBCO group is generally considered to be stable under a wide range of conditions, which is one of its advantages in bioconjugation. It is thermally stable and does not react with most functional groups found in biological systems, such as amines and hydroxyls. However, it can be sensitive to highly acidic conditions, which can cause its degradation. It has also been reported that the reactivity of DBCO-functionalized antibodies may decrease over a period of weeks, even when stored at 4°C or -20°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation to the aldehyde group | 1. Degradation of the aldehyde group: The aldehyde may have degraded due to improper storage or harsh reaction conditions (e.g., extreme pH, prolonged reaction times).2. Suboptimal pH for hydrazone/oxime formation: The pH of the reaction buffer may not be optimal for the reaction between the aldehyde and the hydrazide/aminooxy group.3. Steric hindrance: The aldehyde group may be sterically hindered, preventing efficient reaction. | 1. Verify reagent integrity: Use a fresh aliquot of this compound. Ensure proper storage at -20°C.2. Optimize reaction pH: Perform the reaction in a buffer with a pH between 4.5 and 6.5 to facilitate hydrazone/oxime formation.3. Increase reaction time or temperature: If steric hindrance is suspected, a longer reaction time or a slight increase in temperature may improve conjugation efficiency. Monitor for potential degradation. |
| Premature cleavage of the disulfide bond | 1. Presence of reducing agents: The reaction buffer or sample may contain reducing agents like DTT, TCEP, or high concentrations of free thiols.2. Enzymatic cleavage: In biological samples, enzymes may be cleaving the disulfide bond.3. Instability during storage: The conjugate may be unstable if stored in a reducing environment. | 1. Use non-reducing buffers: Ensure all buffers are freshly prepared and free of reducing agents. Consider using a desalting column to remove small molecule reducing agents from your sample.2. Inhibit enzymatic activity: If enzymatic cleavage is suspected, the addition of appropriate enzyme inhibitors may be necessary. This is highly dependent on the specific biological system.3. Optimize storage conditions: Store the final conjugate in a non-reducing buffer at an appropriate temperature (e.g., 4°C for short-term, -80°C for long-term). |
| Low yield of the final bioconjugate | 1. Inefficient SPAAC reaction: The reaction between the DBCO group and the azide may be incomplete.2. Degradation of the this compound linker: The linker may be degrading during the multi-step conjugation process.3. Loss of material during purification: The purification steps may be leading to significant loss of the final product. | 1. Optimize SPAAC reaction conditions: Ensure a sufficient molar excess of the azide-containing molecule. The reaction can be performed at room temperature for 4-12 hours or at 4°C overnight. The choice of buffer can also influence the reaction rate.2. Perform sequential conjugations promptly: Minimize the time between the different conjugation steps to reduce the risk of linker degradation.3. Optimize purification methods: Use purification methods that are appropriate for your molecule and minimize sample loss, such as size-exclusion chromatography or dialysis. |
| Inconsistent results between experiments | 1. Variability in reagent quality: The quality of the this compound or other reagents may vary between batches.2. Inconsistent reaction conditions: Small variations in pH, temperature, or reaction time can lead to different outcomes.3. Sample variability: Differences in the purity or concentration of your biological sample can affect conjugation efficiency. | 1. Use high-quality reagents: Purchase reagents from a reputable supplier and store them according to the manufacturer's instructions.2. Maintain consistent protocols: Carefully control all reaction parameters to ensure reproducibility.3. Characterize your starting materials: Ensure the concentration and purity of your starting materials are consistent for each experiment. |
Data Presentation
Table 1: Qualitative Stability of this compound Functional Groups
| Functional Group | Condition | Stability | Prevention/Mitigation |
| Disulfide Bond | Reducing agents (DTT, TCEP, GSH) | Labile (cleaved) | Avoid exposure to reducing agents unless cleavage is intended. |
| Plasma/Intracellular environment | Potentially labile | Design of the conjugate to protect the disulfide bond or use of more stable disulfide linkages. | |
| Aldehyde Group | Acidic pH (e.g., 4.5) | Can be unstable over time | Use the shortest reaction time necessary for conjugation. |
| Neutral to basic pH | Generally more stable than at acidic pH | Perform non-aldehyde related reaction steps at neutral or slightly basic pH. | |
| Long-term storage in solution | Prone to degradation | Store as a solid at -20°C and prepare solutions fresh. | |
| DBCO Group | Strongly acidic conditions (e.g., TFA) | Prone to degradation | Avoid exposure to strong acids. |
| Long-term storage (weeks at 4°C or -20°C) | May lose reactivity | Use freshly prepared or recently purchased reagents for optimal performance. |
Table 2: Factors Influencing the Kinetics of the SPAAC Reaction (using Sulfo-DBCO-amine as a model)
Note: This data is for a related DBCO-containing molecule and is provided as a guide to the factors that can influence the SPAAC reaction. The absolute rates for this compound may differ.
| Parameter | Condition | Effect on Reaction Rate |
| pH | Increasing pH from 5 to 10 | Generally increases the reaction rate (except in HEPES buffer). |
| Temperature | Increasing temperature from 25°C to 37°C | Increases the reaction rate. |
| Buffer Type (at pH 7) | PBS | Lower reaction rate. |
| HEPES | Higher reaction rate. | |
| DMEM cell culture media | Faster reaction rate than RPMI. |
Experimental Protocols
Protocol 1: Assessment of Disulfide Bond Stability in the Presence of a Reducing Agent
This protocol provides a general method for assessing the stability of the disulfide bond in a this compound conjugate to a reducing agent like DTT using HPLC-MS.
Materials:
-
This compound conjugated to your molecule of interest (purified)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a solution of your this compound conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Set up a series of reactions with varying final concentrations of DTT (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
Initiate the reaction by adding the DTT stock solution to the conjugate solution.
-
Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of each reaction and quench the reaction by adding an excess of a thiol-reactive compound (e.g., N-ethylmaleimide) or by immediate dilution in the HPLC mobile phase.
-
Analyze the samples by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact conjugate.
-
Monitor the appearance of the peak(s) corresponding to the cleaved products.
-
-
Calculate the percentage of intact conjugate remaining at each time point for each DTT concentration.
Protocol 2: General Procedure for Disulfide Bond Cleavage
This protocol describes the intentional cleavage of the disulfide bond in a this compound conjugate.
Materials:
-
This compound conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the this compound conjugate in the reaction buffer.
-
Add TCEP or DTT to the desired final concentration. A 10-50 mM concentration of DTT is commonly used for complete reduction. TCEP is often effective at lower concentrations (1-5 mM).
-
Incubate the reaction at room temperature or 37°C. The time required for complete cleavage will depend on the concentration of the reducing agent and the accessibility of the disulfide bond. A typical incubation time is 30 minutes to 2 hours.
-
The cleaved product can then be purified from the reducing agent and the cleaved linker fragment using methods such as dialysis or size-exclusion chromatography.
Visualizations
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Improving the Solubility of DBCO-SS-aldehyde
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for solubility challenges encountered with DBCO-SS-aldehyde. This heterobifunctional linker is a powerful tool for bioconjugation, featuring a DBCO group for copper-free click chemistry, a cleavable disulfide bond, and an aldehyde for reaction with aminooxy or hydrazine groups. However, its hydrophobic nature, driven by the dibenzocyclooctyne (DBCO) core, often presents a dissolution challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: The low aqueous solubility of this compound stems from the large, rigid, and hydrophobic dibenzocyclooctyne (DBCO) moiety.[1] While the disulfide and aldehyde groups are more polar, the overall character of the molecule is dominated by the nonpolar DBCO structure, causing it to aggregate or precipitate in aqueous solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The standard and most effective method is to first dissolve the lyophilized powder in a dry, water-miscible, polar aprotic organic solvent.[2][3] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for creating high-concentration stock solutions.[4][5]
Q3: I dissolved the reagent in DMSO, but it precipitated when I added it to my aqueous protein solution. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. To prevent this, add the organic stock solution to the aqueous buffer slowly, dropwise, and with gentle but continuous vortexing or stirring. This ensures rapid dispersion and prevents localized high concentrations of the reagent that lead to precipitation.
Q4: What is the maximum percentage of organic co-solvent (e.g., DMSO) I can have in my final reaction mixture?
A4: The final concentration of the organic co-solvent should be kept as low as possible, as it can negatively impact the stability and activity of biomolecules, particularly proteins. While some protocols tolerate up to 20% DMSO, a final concentration of 5% or less is generally recommended. The ideal concentration is protein-dependent, and even low amounts of DMSO can cause destabilization for sensitive proteins. It is crucial to perform pilot experiments to determine the tolerance of your specific biomolecule.
Q5: Can I use heating or sonication to help dissolve the compound?
A5: Gentle warming (e.g., to 37°C) can be attempted cautiously for short periods, but it is generally not recommended as it can potentially degrade the aldehyde or other parts of the molecule. Sonication can be a more effective method for breaking up small solid aggregates in the initial organic solvent. However, for bioconjugation reactions, maintaining the integrity of the protein or biomolecule is paramount, so adding energy in the form of heat should be avoided once the biomolecule is present.
Q6: Are there any buffer components I should avoid when working with this compound?
A6: Yes. Avoid buffers containing sodium azide (NaN₃), as the azide will react directly with the DBCO group in a "click" reaction, consuming your reagent. Also, avoid buffers with primary amines (like Tris or glycine) if your target is not an amine, as they can potentially form Schiff bases with the aldehyde group, leading to non-specific side reactions. Buffers containing reducing agents like DTT or TCEP should also be avoided unless cleavage of the disulfide bond is intended.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Abbreviation | Properties | Typical Stock Conc. | Notes |
| Dimethyl Sulfoxide | DMSO | Polar aprotic, water-miscible. | 10-50 mM | The most common choice. Use anhydrous grade. Can affect protein stability at final concentrations >5%. |
| N,N-Dimethylformamide | DMF | Polar aprotic, water-miscible. | 10-50 mM | Good alternative to DMSO. Use anhydrous grade. Can also impact protein structure. |
| Acetonitrile | ACN | Polar aprotic, water-miscible. | Lower | Less commonly used for initial stock but can be an option. May be less effective at high concentrations. |
| Dichloromethane | DCM | Nonpolar aprotic. | N/A for aqueous rxn | Useful for initial dissolution for analysis (e.g., TLC, MS) but not for direct addition to aqueous buffers due to immiscibility. |
Table 2: Troubleshooting Guide for Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| Reagent does not dissolve in organic solvent. | Poor quality solvent (contains water); reagent degradation. | Use fresh, anhydrous-grade DMSO or DMF. Ensure reagent has been stored properly at -20°C. |
| Oily film or solid appears after adding stock to aqueous buffer. | Reagent is "crashing out" due to rapid solvent change and low aqueous solubility. | Add the stock solution very slowly (dropwise) to the vortexing aqueous buffer. Try a more dilute protein solution to increase the final volume, thus lowering the final reagent concentration. |
| Reaction mixture is cloudy or turbid. | Precipitation of the reagent or aggregation of the target biomolecule (e.g., protein). | Lower the final concentration of the organic co-solvent. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow aggregation. Consider adding solubility-enhancing excipients like arginine or non-ionic detergents if compatible with your system. |
| Low conjugation efficiency. | Reagent precipitated out of solution and was not available for reaction. | Confirm complete dissolution before proceeding. After adding the stock to the buffer, centrifuge the mixture briefly and check for a pellet. If one is present, solubility is an issue that needs to be addressed by optimizing the co-solvent percentage or addition method. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (MW: 571.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 1 mg of the reagent and place it in a clean, dry microcentrifuge tube.
-
To create a 10 mM solution, calculate the required volume of DMSO: (1 mg) / (571.71 mg/mmol) = 0.001749 mmol (0.001749 mmol) / (10 mmol/L) = 0.0001749 L = 175 µL
-
Add 175 µL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if dissolution is slow.
-
This stock solution should be prepared fresh immediately before use. If short-term storage is necessary, blanket with argon or nitrogen and store at -20°C, but fresh preparation is always optimal.
Protocol 2: Introduction of Reagent into an Aqueous Reaction
Objective: To add the this compound stock solution to a protein in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Protein solution (1-10 mg/mL) in a suitable reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Place the tube or vessel containing your protein solution on a vortex mixer set to a medium speed or use a magnetic stir bar. Continuous, gentle agitation is key.
-
Determine the volume of the stock solution needed to achieve the desired molar excess for your reaction.
-
Draw the calculated volume of the this compound stock solution into a pipette.
-
Add the stock solution to the protein solution very slowly. Dispense it drop-by-drop onto the surface of the liquid in the vortex, not down the side of the tube.
-
Allow the reaction to proceed as planned. Visually inspect the solution for any signs of precipitation or turbidity. If observed, the protocol may need to be optimized by further reducing the final co-solvent concentration.
Visualizations
References
Technical Support Center: Optimizing Buffer Conditions for DBCO-SS-Aldehyde Reactions
Welcome to the technical support center for DBCO-SS-aldehyde, a heterobifunctional linker designed for advanced bioconjugation. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals effectively utilize this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on the this compound linker and what do they react with?
A1: The this compound linker has three key components:
-
Dibenzocyclooctyne (DBCO): This group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal.[1][2][3][4][5]
-
Aldehyde (CHO): This group reacts with molecules containing aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.
-
Disulfide Bond (SS): This is a cleavable linker that can be reduced by agents like DTT or TCEP, allowing for the release of conjugated molecules under specific conditions.
Q2: What is the optimal pH for the DBCO-azide (SPAAC) reaction?
A2: The SPAAC reaction between DBCO and an azide is efficient over a pH range of 7-9. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. Other suitable non-amine containing buffers include HEPES, carbonate/bicarbonate, and borate buffers.
Q3: What are the ideal buffer conditions for the aldehyde reaction (oxime/hydrazone ligation)?
A3: The formation of oxime and hydrazone bonds is fastest at a slightly acidic pH, typically around 4.5. However, the reaction can also be performed at neutral pH (6.0-7.5), although the rate is slower. To accelerate the reaction at neutral pH, a catalyst such as aniline or its derivatives can be used.
Q4: Can I perform both the DBCO and aldehyde reactions simultaneously?
A4: It is generally recommended to perform the two reactions sequentially. This is because the optimal pH conditions for each reaction are different. Attempting a one-pot reaction may lead to suboptimal yields for one or both steps. A common strategy is to perform the DBCO-azide conjugation first at neutral pH, followed by purification, and then the aldehyde ligation at a slightly acidic pH.
Q5: Which buffers should I avoid when working with the this compound linker?
A5:
-
For the DBCO reaction: Avoid buffers containing azides (e.g., sodium azide as a preservative), as they will compete with your azide-labeled molecule and reduce conjugation efficiency.
-
For the aldehyde reaction: Avoid buffers with primary amines, such as Tris or glycine, as they can form unstable Schiff bases with the aldehyde group, thus inhibiting the desired oxime or hydrazone formation.
Q6: How can I cleave the disulfide bond in the linker?
A6: The disulfide bond can be cleaved using reducing agents. The two most common are:
-
Dithiothreitol (DTT): Typically used at concentrations of 10-50 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP): Often preferred as it is more stable, odorless, and effective over a wider pH range (1.5-8.5). It is typically used at concentrations between 0.5-20 mM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in DBCO-Azide Reaction | Suboptimal buffer pH. | Ensure the reaction buffer is within the optimal pH range of 7-9. Use non-amine buffers like PBS, HEPES, or borate. |
| Buffer contains sodium azide. | Use azide-free buffers. If necessary, perform a buffer exchange using a desalting column before starting the reaction. | |
| Low reactant concentrations. | Increase the concentration of one or both reactants. A molar excess (1.5 to 10-fold) of one component can improve efficiency. | |
| Suboptimal temperature or time. | Increase the incubation temperature (room temperature or 37°C) or extend the reaction time (4-12 hours, or overnight at 4°C). | |
| Low Yield in Aldehyde Reaction | Incorrect buffer pH. | For optimal kinetics, use a slightly acidic buffer (e.g., sodium acetate, pH 4.5). |
| Buffer contains primary amines. | Avoid buffers like Tris or glycine. Switch to a non-amine buffer such as MES or phosphate buffer. | |
| Slow reaction at neutral pH. | If the reaction must be performed at neutral pH, consider adding a catalyst like aniline (10-100 mM) to increase the reaction rate. | |
| Protein Aggregation/Precipitation | DBCO moiety increases hydrophobicity. | Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL). |
| High concentration of organic solvent. | If the linker is dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-15%). | |
| Buffer conditions are not optimal for the protein. | Ensure the chosen buffer is suitable for maintaining the stability of your specific protein. | |
| Inefficient Disulfide Bond Cleavage | Insufficient reducing agent. | Increase the concentration of DTT or TCEP. Ensure a sufficient molar excess of the reducing agent over the disulfide bonds. |
| Re-oxidation of thiols. | After reduction, if the free thiols need to be kept in their reduced state, work in an anaerobic environment or add an alkylating agent (e.g., iodoacetamide) to cap the thiols. |
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Reactions
| Reaction | Recommended Buffers | pH Range | Incompatible Buffers/Additives |
| DBCO-Azide (SPAAC) | Phosphate-Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, Borate | 7.0 - 9.0 | Buffers containing sodium azide. |
| Aldehyde Ligation | Sodium Acetate, MES, Sodium Phosphate | 4.5 - 7.5 | Buffers containing primary amines (e.g., Tris, Glycine). |
| Disulfide Cleavage | PBS, Tris, HEPES, Borate | 1.5 - 8.5 (for TCEP) | Phosphate buffers should be avoided if using TCEP at high concentrations. |
Table 2: Typical Reaction Parameters
| Reaction | Temperature | Duration | Molar Excess of Reagent | Catalyst |
| DBCO-Azide (SPAAC) | 4°C to 37°C | 4 - 24 hours | 1.5 - 10 fold | None (Copper-free) |
| Aldehyde Ligation | Room Temp. to 37°C | 2 - 16 hours | 10 - 20 fold | Aniline (optional, for neutral pH) |
| Disulfide Cleavage | Room Temperature | 5 - 60 minutes | >10 fold | None |
Experimental Protocols
Protocol 1: Sequential Conjugation - DBCO-Azide Reaction Followed by Aldehyde Ligation
Step 1: DBCO-Azide Conjugation (SPAAC)
-
Buffer Preparation: Prepare an azide-free buffer such as 1X PBS at pH 7.4.
-
Molecule Preparation: Dissolve your azide-containing molecule in the reaction buffer.
-
Linker Preparation: Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) and then add it to the reaction mixture. Ensure the final DMSO concentration is below 15%.
-
Reaction: Add the this compound solution to the azide-containing molecule at a 1.5 to 3-fold molar excess.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess linker and byproducts using a desalting column or dialysis.
Step 2: Aldehyde-Hydrazide/Aminooxy Ligation
-
Buffer Exchange: Exchange the buffer of the purified conjugate from Step 1 to a slightly acidic buffer, such as 100 mM sodium acetate, pH 4.5.
-
Reactant Preparation: Dissolve your hydrazide or aminooxy-containing molecule in the acidic reaction buffer.
-
Reaction: Add the hydrazide/aminooxy molecule to the aldehyde-functionalized conjugate, typically at a 10 to 20-fold molar excess.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
Protocol 2: Disulfide Bond Cleavage
-
Prepare Reducing Agent: Prepare a fresh stock solution of TCEP (e.g., 200 mM in water) or DTT.
-
Reduction: To your purified conjugate in a suitable buffer (e.g., PBS, pH 7.0), add the reducing agent to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C.
-
Analysis: The cleaved products can now be analyzed or further processed.
Visualizations
Caption: Sequential conjugation workflow for this compound linker.
Caption: Reactivity of the this compound functional groups.
References
Technical Support Center: Handling DBCO-SS-aldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of DBCO-SS-aldehyde, with a focus on its moisture-sensitive nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1] It features two reactive groups:
-
A dibenzocyclooctyne (DBCO) group, which reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[2]
-
An aldehyde group, which reacts with hydrazides, alkoxyamines, and other amine-containing molecules to form hydrazones and oximes.[3]
The linker also contains a disulfide (-S-S-) bond, which can be cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of conjugated molecules under specific conditions.[4][5]
Q2: How should I store this compound?
For long-term stability, this compound should be stored at -20°C .
Q3: Is this compound hygroscopic?
While not always explicitly classified as "hygroscopic," the DBCO group is sensitive to moisture. The triple bond in the DBCO ring can react with water, leading to a loss of reactivity with azide groups over time. Therefore, it is critical to handle the reagent in a way that minimizes exposure to atmospheric moisture.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile. For bioconjugation reactions, it is common to prepare a concentrated stock solution in anhydrous DMSO or DMF.
Q5: How can I minimize moisture exposure when preparing my stock solution?
To prevent condensation of atmospheric moisture onto the compound, always allow the vial of this compound to equilibrate to room temperature before opening. It is also recommended to use anhydrous solvents for reconstitution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no azide conjugation efficiency (low SPAAC reaction yield) | 1. Degradation of the DBCO group due to moisture. The DBCO group can lose reactivity over time due to oxidation and the addition of water to the triple bond. 2. Incorrect buffer composition. Buffers containing azides will compete with the azide-functionalized molecule for the DBCO group. | 1. Use fresh or properly stored this compound. Minimize the number of freeze-thaw cycles for the stock solution. Prepare fresh stock solutions if degradation is suspected. 2. Ensure your reaction buffer is free of sodium azide. Use buffers such as phosphate-buffered saline (PBS) at a pH of 7-9. |
| Low or no aldehyde conjugation efficiency (low hydrazone/oxime formation) | 1. Hydrolysis of the aldehyde group. While generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, can potentially lead to side reactions. 2. Suboptimal pH for the reaction. The formation of hydrazones and oximes is pH-dependent. | 1. Prepare the this compound solution immediately before the conjugation step. Minimize the time the aldehyde is in an aqueous buffer before the reaction. 2. Optimize the pH of your reaction buffer. The optimal pH for hydrazone/oxime ligation is typically between 4.5 and 6.5. |
| Inconsistent results between experiments | 1. Variable moisture exposure during weighing and preparation. 2. Degradation of the stock solution. | 1. Handle the solid reagent and prepare stock solutions in a controlled environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen). Weigh the required amount quickly. 2. Aliquot the stock solution into single-use volumes to avoid repeated warming and exposure of the main stock to air. Store aliquots at -20°C. |
Experimental Protocols & Workflows
General Workflow for Handling this compound
Protocol: Preparation of a this compound Stock Solution
-
Remove the vial of this compound from the -20°C freezer.
-
Allow the vial to sit at room temperature for at least 20-30 minutes to prevent moisture condensation upon opening.
-
In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), quickly weigh the desired amount of the reagent.
-
Immediately dissolve the solid in a pre-determined volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
(Optional but recommended) Aliquot the stock solution into smaller, single-use volumes in low-retention tubes.
-
Store the stock solution and any aliquots at -20°C, protected from light.
Logical Flow for Troubleshooting Low Conjugation Yield
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. microdetection.cn [microdetection.cn]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. DBCO-SS-NHS , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Validation & Comparative
Quantifying DBCO-SS-Aldehyde Labeling Efficiency: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling efficiency is paramount to ensure the quality, efficacy, and reproducibility of their work. The DBCO-SS-aldehyde linker is a valuable tool in this field, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an aldehyde for reaction with hydrazides or aminooxy groups. The inclusion of a disulfide bond allows for cleavable conjugates, adding another layer of utility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with other common analytical techniques for quantifying the labeling efficiency of this compound, supported by illustrative experimental data and detailed protocols.
Comparison of Quantification Techniques
The choice of analytical method for determining the efficiency of a bioconjugation reaction depends on several factors, including the nature of the biomolecule, the required level of detail, the availability of instrumentation, and throughput needs. Below is a summary of common techniques used for this purpose.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity under non-denaturing conditions. | Measures light absorbance at specific wavelengths. | Measures the mass-to-charge ratio of ionized molecules. |
| Primary Information | Retention time shift of labeled vs. unlabeled molecule. Purity of the conjugate. | Separation of species with different degrees of labeling (e.g., DAR). | Average degree of labeling (DOL). | Precise mass of the conjugate, confirming covalent modification and providing DOL. |
| Resolution | High | High | Low (provides an average value) | Very High |
| Throughput | Moderate | Moderate | High | Moderate |
| Qualitative/Quantitative | Both | Both | Quantitative (average) | Both |
| Illustrative Labeling Efficiency | >95% (based on peak area integration) | Provides distribution of labeled species (e.g., 5% DAR0, 25% DAR1, 70% DAR2) | 1.8 (Average DOL) | Confirms mass increase corresponding to 1-2 labels per molecule. |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful technique for both the purification and characterization of bioconjugates.[1] The addition of the hydrophobic this compound linker to a biomolecule alters its chromatographic behavior, which can be exploited for quantification.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1] The bulky and nonpolar DBCO group significantly increases the hydrophobicity of a labeled biomolecule, leading to a longer retention time on an RP-HPLC column compared to the unlabeled molecule.[1] By comparing the peak areas of the labeled and unlabeled species, the labeling efficiency can be calculated. However, the organic solvents and acidic pH often used in RP-HPLC can denature proteins, which may not be suitable for all applications.[2]
Hydrophobic Interaction Chromatography (HIC)
HIC also separates molecules based on hydrophobicity but uses a salt gradient under non-denaturing conditions, preserving the native structure of the biomolecule.[3] This technique is particularly well-suited for analyzing antibody-drug conjugates (ADCs) and other protein conjugates where different species with varying numbers of attached linkers (drug-to-antibody ratio, DAR) can be resolved. The increase in hydrophobicity with each added this compound linker allows for the separation of unlabeled, mono-labeled, di-labeled, and higher-order species.
Alternative Quantification Methods
While HPLC is a robust method, other techniques offer complementary or alternative approaches for quantifying this compound labeling efficiency.
UV-Vis Spectroscopy
This is a quick and straightforward method for estimating the average number of DBCO linkers per biomolecule, known as the degree of labeling (DOL). The calculation is based on the absorbance of the protein at 280 nm and the characteristic absorbance of the DBCO group at around 309 nm. This method is high-throughput but provides an average DOL for the entire population of molecules and does not give information on the distribution of labeled species.
Mass Spectrometry (MS)
Mass spectrometry provides the most precise and detailed information about the bioconjugate. By measuring the mass-to-charge ratio, MS can confirm the covalent attachment of the this compound linker and determine the exact number of linkers attached to each biomolecule. When coupled with liquid chromatography (LC-MS), it can provide high-resolution separation and mass determination simultaneously.
Experimental Protocols
General Protocol for this compound Labeling of a Protein
-
Protein Preparation : Dissolve the protein (e.g., an antibody containing a suitable reactive group for the aldehyde) in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Linker Preparation : Immediately before use, prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO.
-
Conjugation Reaction : Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold).
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Remove excess, unreacted this compound using a desalting column, spin filtration, or dialysis.
Protocol for RP-HPLC Analysis
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : C4 or C8 reversed-phase column suitable for protein separation.
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).
-
Analysis : Inject an unlabeled protein control to establish its retention time. Inject the purified DBCO-labeled protein. Successful labeling is indicated by a new peak with a longer retention time. Quantify the labeling efficiency by integrating the peak areas of the labeled and unlabeled protein.
Protocol for HIC Analysis
-
Instrumentation : HPLC system with a UV detector.
-
Column : HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt) : 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt) : 50 mM sodium phosphate, pH 7.0.
-
Gradient : A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : Monitor absorbance at 280 nm.
-
Analysis : The unlabeled protein will elute first, followed by species with increasing numbers of DBCO linkers, which are more hydrophobic and have longer retention times. The relative peak areas correspond to the distribution of the different labeled species.
Protocol for UV-Vis Spectroscopy Analysis
-
Instrumentation : UV-Vis spectrophotometer.
-
Procedure :
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the protein concentration, correcting for the absorbance of the DBCO group at 280 nm.
-
Calculate the concentration of the DBCO linker.
-
The Degree of Labeling (DOL) is the molar ratio of the DBCO linker to the protein.
-
-
DOL Calculation Formula : DOL = (A309 × εprotein) / [(A280 - (A309 × CF)) × εDBCO] Where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εDBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M-1cm-1).
-
CF is the correction factor for the DBCO absorbance at 280 nm (A280 of DBCO / A309 of DBCO).
-
Protocol for Mass Spectrometry (LC-MS) Analysis
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.
-
Column : A reversed-phase column suitable for large proteins (e.g., C4).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Analysis : The mass spectrometer will detect the mass of the eluting protein species. Deconvolution of the resulting mass spectrum will show the mass of the unlabeled protein and the masses of the protein with one, two, or more this compound linkers attached. The mass increase per linker is approximately 571.71 Da.
Visualizations
Caption: Experimental workflow for this compound labeling and quantification.
Caption: Logical relationships of analytical methods for labeling efficiency.
References
A Comparative Guide to Antibody Labeling: DBCO-SS-aldehyde vs. DBCO-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to antibodies is paramount for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The choice of linker and reactive chemistry dictates the homogeneity, stability, and ultimately, the efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two distinct dibenzocyclooctyne (DBCO) functionalized linkers for antibody labeling: DBCO-SS-aldehyde and DBCO-NHS ester.
While both linkers incorporate the DBCO moiety for copper-free click chemistry (SPAAC), their reactive ends—aldehyde and N-hydroxysuccinimide (NHS) ester—necessitate fundamentally different conjugation strategies. This comparison will elucidate these differences, providing the necessary data and protocols to inform your selection process.
At a Glance: Key Differences
| Feature | DBCO-NHS Ester | This compound |
| Target Residue | Primary amines (e.g., Lysine) | Aldehydes (via oxidized glycans) |
| Labeling Strategy | Random, on surface-accessible lysines | Site-specific, on Fc region glycans |
| Cleavability | Non-cleavable (stable amide bond) | Cleavable (disulfide bond) |
| Homogeneity | Heterogeneous (variable DAR) | Homogeneous (defined DAR) |
| Protocol Complexity | Relatively straightforward | Multi-step, requires antibody modification |
Chemical Principles and Reaction Mechanisms
The choice between DBCO-NHS ester and this compound hinges on the desired site of conjugation and whether a cleavable linker is required.
DBCO-NHS Ester: Amine-Reactive Conjugation
DBCO-NHS ester utilizes well-established NHS ester chemistry to target primary amines, predominantly the ε-amine of lysine residues on the antibody surface.[1][2] This reaction is robust and proceeds efficiently under mild pH conditions (typically pH 7.2-8.5) to form a stable amide bond.[3] However, as antibodies possess numerous lysine residues distributed across their structure, this method results in a heterogeneous mixture of conjugates with a varied drug-to-antibody ratio (DAR) and random payload placement.[2] This heterogeneity can impact the conjugate's pharmacokinetics and efficacy.[4]
This compound: Site-Specific Glycan Conjugation
This compound, in contrast, does not directly react with native antibodies. Its aldehyde group is designed for chemoselective ligation with hydrazide or aminooxy groups, forming hydrazone or oxime bonds, respectively. To utilize this linker for antibody labeling, aldehyde functionalities must first be introduced onto the antibody. A common and effective strategy is the mild oxidation of the carbohydrate moieties (glycans) located on the Fc region of the antibody. This is typically achieved using sodium periodate (NaIO₄), which cleaves the cis-diols of sialic acid or other sugar residues to generate aldehydes.
This glycan-focused approach offers a significant advantage: site-specific conjugation. Since the N-linked glycans are conserved on the Fc region, away from the antigen-binding Fab arms, this method yields a more homogeneous product with a defined DAR and preserves the antigen-binding affinity of the antibody.
Furthermore, the "SS" designation in this compound indicates the presence of a disulfide bond within the linker. This bond is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells. This feature makes this compound a cleavable linker, enabling the release of a conjugated payload within the target cell. The stability of the disulfide bond can be influenced by the steric hindrance of adjacent chemical groups.
Experimental Workflows and Protocols
The following sections detail the distinct experimental workflows for antibody labeling with DBCO-NHS ester and this compound.
Workflow for DBCO-NHS Ester Labeling
The workflow for DBCO-NHS ester labeling is a direct, one-step conjugation process.
Experimental Protocol: DBCO-NHS Ester Labeling
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any buffers containing primary amines (e.g., Tris).
-
-
DBCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
-
Antibody Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
-
Workflow for this compound Labeling
The workflow for this compound is a multi-step process involving antibody modification prior to conjugation.
Experimental Protocol: this compound Labeling via Glycan Oxidation
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer for oxidation (e.g., PBS, pH 7.4).
-
-
Glycan Oxidation:
-
Chill the antibody solution on ice.
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol.
-
Remove excess periodate and quenching agent by buffer exchange into a ligation buffer (e.g., acetate buffer, pH 5.5 or PBS, pH 6.0-7.0).
-
-
This compound Conjugation (Hydrazone/Oxime Ligation):
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the this compound solution to the aldehyde-modified antibody at a molar excess (typically 10- to 50-fold).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be slow at neutral pH, and aniline can be used as a catalyst to increase the reaction rate.
-
-
Purification:
-
Purify the conjugate to remove excess this compound using size-exclusion chromatography (SEC) or other appropriate methods.
-
Quantitative Data and Performance Comparison
Direct, side-by-side quantitative comparisons of these two linkers in the literature are scarce due to their different conjugation strategies. However, we can summarize typical performance metrics based on the underlying chemistries.
Table 1: Performance Metrics
| Parameter | DBCO-NHS Ester | This compound (via Glycan Oxidation) |
| Typical DAR | 2 - 8 (variable) | ~2 (defined) |
| Conjugation Efficiency | High (>90% with sufficient excess) | Moderate to High (dependent on oxidation efficiency) |
| Antibody Recovery | High (>80%) | Moderate (potential for loss during multiple steps) |
| Antigen Binding | Potential for reduction due to random labeling | Generally preserved due to site-specific labeling |
| Linker Stability | High (stable amide bond) | Cleavable (disulfide bond, sensitive to reducing agents) |
Table 2: Reaction Conditions
| Condition | DBCO-NHS Ester | This compound (via Glycan Oxidation) |
| pH | 7.2 - 8.5 | Oxidation: ~7.4; Ligation: 5.5 - 7.0 |
| Temperature | Room Temperature | Oxidation: 4°C; Ligation: 4°C to Room Temperature |
| Reaction Time | 1 - 2 hours | Oxidation: 30 min; Ligation: 2 - 16 hours |
| Molar Excess of Linker | 5 - 20 fold | 10 - 50 fold |
Conclusion and Recommendations
The choice between this compound and DBCO-NHS ester for antibody labeling is not a matter of which is superior overall, but which is best suited for a specific application.
Choose DBCO-NHS Ester when:
-
A rapid and straightforward conjugation protocol is required.
-
A heterogeneous product with a range of DARs is acceptable for the application.
-
A stable, non-cleavable linkage is desired.
-
The potential for reduced antigen binding due to random labeling is not a critical concern.
Choose this compound when:
-
Site-specific conjugation is critical to preserve antibody function.
-
A homogeneous product with a defined DAR is necessary for regulatory approval or consistent performance.
-
A cleavable linker is required for intracellular payload release.
-
The multi-step protocol and potential for lower overall yield are acceptable trade-offs for the benefits of site-specificity and homogeneity.
For researchers in drug development, particularly for ADCs, the site-specific and cleavable nature of the this compound approach offers significant advantages in producing well-defined, potent, and safer therapeutics. For applications where precise control over conjugation is less critical, the simplicity and robustness of DBCO-NHS ester chemistry make it an attractive and widely used option. Careful consideration of the experimental goals and the inherent properties of each linker system will guide the selection of the most appropriate tool for successful antibody conjugation.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile.[1][2] The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability in circulation, and the potential for bystander killing of neighboring cancer cells.[3] This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome or tumor microenvironment.[4] | Proteolytic degradation of the antibody backbone in the lysosome.[5] |
| Released Payload | Unmodified, potent payload (e.g., MMAE). | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE). |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of membrane-permeable payload. | Low to negligible, as the released payload is often charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Potentially less effective as efficacy is restricted to antigen-positive cells. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-Val-Cit-MMAE | Cleavable (Val-Cit) | HER2+ | 14.3 | |
| Trastuzumab-β-galactosidase-MMAE | Cleavable (β-galactosidase) | HER2+ | 8.8 | |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | HER2+ | 33 | |
| Anti-HER2-Sulfatase-cleavable-Payload | Cleavable (Sulfatase) | HER2+ | 61 | |
| Anti-HER2-Val-Ala-Payload | Cleavable (Val-Ala) | HER2+ | 92 | |
| Anti-HER2-Non-cleavable-Payload | Non-cleavable | HER2+ | 609 |
Table 2: In Vivo Efficacy (Xenograft Models)
| ADC Construct | Linker Type | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | Human Lymphoma | 3 mg/kg | Tumor Regression | |
| Anti-CD22-Val-Cit-PBD | Cleavable (Val-Cit) | Human non-Hodgkin Lymphoma | Various | Similar efficacy to disulfide ADC | |
| Site A-PEG6-C2-MMAD | Non-cleavable (PEG6-C2) | BxPC3 | 10 mg/kg | Reduced efficacy | |
| Site I-PEG6-C2-MMAD | Non-cleavable (PEG6-C2) | BxPC3 | 10 mg/kg | Strong efficacy | |
| Erbitux-vc-PAB-MMAE | Cleavable (vc-PAB) | A549 Lung Cancer | - | Effective tumor growth inhibition |
Table 3: Plasma Stability
| ADC Linker Type | Stability Characteristic | Observation | Reference |
| Sulfatase-cleavable | High plasma stability | Stable for over 7 days in mouse plasma. | |
| Val-Ala and Val-Cit | Lower plasma stability | Hydrolyzed within 1 hour in mouse plasma. | |
| Non-cleavable | High plasma stability | Generally more stable in circulation than cleavable counterparts. |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between these linker types lies in their payload release mechanism.
Caption: Drug release mechanisms for cleavable and non-cleavable linkers.
General Experimental Workflow for ADC Evaluation
A typical workflow for assessing and comparing the efficacy of ADCs with different linkers involves a series of in vitro and in vivo experiments.
Caption: Workflow for ADC evaluation from design to linker selection.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Plasma Stability Assay (LC-MS)
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or rat) at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma sample using protein A magnetic beads. Elute the ADC and analyze by LC-MS to determine the average DAR over time.
-
For Free Payload Quantification: Precipitate plasma proteins from the collected aliquots using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
For DAR analysis, monitor the different drug-loaded antibody species.
-
For free payload analysis, use a standard curve of the pure payload to quantify the concentration in the plasma samples.
-
-
Data Analysis: Calculate the percentage of ADC remaining or the amount of payload released at each time point to determine the plasma half-life of the ADC.
In Vitro Cytotoxicity Assay (CCK-8/MTT)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
Viability Assessment:
-
Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance readings to untreated control wells to determine the percentage of cell viability. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable linker ADC, non-cleavable linker ADC).
-
ADC Administration: Administer the ADCs to the mice, typically via intravenous injection, at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a cleavable linker to cleavage by Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Activate recombinant human Cathepsin B by incubating it with a reducing agent (e.g., DTT) in the assay buffer.
-
Prepare a solution of the peptide linker-payload conjugate.
-
-
Assay Procedure:
-
Add the activated Cathepsin B to a 96-well plate.
-
Initiate the reaction by adding the linker-payload conjugate.
-
Incubate the plate at 37°C.
-
-
Detection:
-
If using a fluorogenic substrate, monitor the increase in fluorescence over time using a microplate reader.
-
Alternatively, stop the reaction at various time points and analyze the samples by LC-MS to quantify the amount of cleaved payload.
-
-
Data Analysis: Determine the rate of linker cleavage by calculating the initial velocity of the reaction from the fluorescence data or by plotting the concentration of the released payload over time.
Lysosomal Degradation Assay for Non-Cleavable Linkers
Objective: To confirm that the payload of a non-cleavable ADC is released upon lysosomal degradation of the antibody.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or use commercially available lysosomal extracts.
-
Incubation: Incubate the non-cleavable ADC with the isolated lysosomes or lysosomal extract at 37°C in an appropriate buffer (e.g., acidic pH to mimic the lysosomal environment).
-
Sample Analysis: At various time points, stop the reaction and analyze the samples by LC-MS to detect and quantify the released payload-linker-amino acid catabolite.
-
Data Analysis: Plot the concentration of the released catabolite over time to determine the rate of lysosomal degradation and payload release.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in ADC development with significant implications for the therapeutic's performance. Cleavable linkers offer the potential for potent bystander killing, which can be advantageous in treating heterogeneous tumors. However, this often comes with a trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide greater stability, potentially leading to a better safety profile and a wider therapeutic window, but their efficacy is limited to antigen-expressing cells. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the homogeneity of antigen expression, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the development of safer and more effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of Bioconjugation Chemistries: DBCO-SS-Aldehyde vs. Maleimide
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the performance, stability, and efficacy of the final conjugate. This guide provides an objective and data-driven comparison of two prominent bioconjugation chemistries: the versatile DBCO-SS-aldehyde linker and the widely used maleimide-based approach. We will delve into their reaction mechanisms, comparative performance data, and detailed experimental protocols to empower you to make an informed choice for your specific research and development needs.
Introduction to the Chemistries
This compound is a heterobifunctional linker that offers two distinct modes of conjugation. The dibenzocyclooctyne (DBCO) group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," with azide-modified molecules.[1][2] This reaction is known for its high specificity and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][3] The aldehyde group provides a second handle for conjugation, typically reacting with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[4] The "SS" in its name indicates the presence of a disulfide bond, which serves as a cleavable linker that can be broken under reducing conditions.
Maleimide chemistry is a well-established method for bioconjugation that primarily targets sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This chemistry is valued for its rapid kinetics and high selectivity for thiols under physiological conditions.
Quantitative Performance Comparison
The choice between this compound and maleimide chemistry often hinges on factors such as reaction efficiency, stability of the resulting conjugate, and the desired release mechanism for a payload. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | DBCO-Azide (SPAAC) | Maleimide-Thiol | Aldehyde-Aminooxy (Oxime Ligation) | Source(s) |
| Reaction Rate | Second-order rate constants typically in the range of 0.1 - 1 M⁻¹s⁻¹ | Fast, with half-reaction times as low as 0.7 seconds at 1 mM concentration | Second-order rate constants can reach up to 10³ M⁻¹s⁻¹ with aniline catalysis | |
| Optimal pH | 4.0 - 8.5 | 6.5 - 7.5 | 4.5 - 7.0 | |
| Reaction Time | Typically 4 - 18 hours | 30 minutes - 2 hours | 1 - 4 hours | |
| Stoichiometry | Controllable, often achieving a 1:1 ratio | Can result in heterogeneous products with multiple conjugations | Generally provides good control over stoichiometry | |
| Reaction Efficiency | High, often achieving >80% conjugation | Can be high (>50%), but is dependent on reaction conditions and substrate | High, often with quantitative conversion |
| Parameter | DBCO-SS-Linker (Disulfide) | Maleimide-Thioether Conjugate | Source(s) |
| Stability in Plasma | Susceptible to cleavage by reducing agents like glutathione. Half-life can be modulated by steric hindrance. | Prone to retro-Michael reaction and thiol exchange, leading to payload loss. Half-life in the presence of glutathione can be as low as ~4 minutes. | |
| Cleavage Conditions | Reducing agents (e.g., DTT, TCEP, glutathione) | Not directly cleavable, but the thioether bond can be reversed (retro-Michael reaction) | |
| Side Reactions | DBCO can react with thiols under certain conditions. | Hydrolysis of the maleimide ring, reaction with amines at pH > 7.5, and thiazine rearrangement with N-terminal cysteines. |
Visualizing the Chemistries and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.
Caption: Reaction pathways of the this compound linker.
Caption: Maleimide-thiol conjugation and its instability pathways.
Caption: A generalized workflow for a bioconjugation experiment.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and maleimide chemistries.
Protocol 1: DBCO-Azide (SPAAC) Conjugation
Objective: To conjugate a DBCO-containing molecule to an azide-functionalized biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., this compound)
-
Azide-functionalized biomolecule (e.g., protein, oligo)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous DMSO or DMF (for dissolving the DBCO reagent if not water-soluble)
-
Purification column (e.g., size exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the DBCO reagent is not water-soluble, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the DBCO reagent to the biomolecule solution at a molar ratio of 1.5:1 to 10:1 (DBCO:azide). The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.
-
Incubate the reaction mixture for 4-18 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and byproducts by size exclusion chromatography or dialysis.
-
-
Characterization:
-
The progress of the reaction can be monitored by the decrease in the characteristic absorbance of the DBCO group at ~310 nm.
-
Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE (observing a band shift), UV-Vis spectrophotometry, and mass spectrometry.
-
Protocol 2: Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-containing molecule to a thiol-containing biomolecule.
Materials:
-
Maleimide-functionalized molecule
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Reaction Buffer: Degassed PBS, pH 6.5-7.5
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Purification column (e.g., desalting column)
-
Analytical instruments (e.g., Ellman's reagent, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Preparation of Biomolecule:
-
If the biomolecule contains disulfide bonds, dissolve it in the reaction buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of ~10-50 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column or size exclusion chromatography to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Determine the conjugation efficiency by measuring the decrease in free thiols using Ellman's reagent.
-
Confirm the final conjugate's identity and purity using SDS-PAGE and mass spectrometry.
-
Protocol 3: Aldehyde-Aminooxy (Oxime) Ligation
Objective: To conjugate an aldehyde-containing molecule (like this compound) to an aminooxy-functionalized biomolecule.
Materials:
-
Aldehyde-containing molecule (e.g., this compound)
-
Aminooxy-functionalized biomolecule
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Catalyst (optional but recommended): Aniline or m-phenylenediamine stock solution (e.g., 1 M in water)
-
Purification column
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule and the aminooxy-functionalized biomolecule in the reaction buffer to the desired concentrations (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the catalyst to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted components and catalyst using an appropriate chromatography method.
-
-
Characterization:
-
Monitor the reaction progress and confirm the final product using HPLC and mass spectrometry.
-
Protocol 4: Disulfide Bond Cleavage Assay
Objective: To assess the cleavage of the disulfide bond in a this compound conjugate.
Materials:
-
Disulfide-containing bioconjugate
-
Cleavage Buffer: PBS, pH 7.4
-
Reducing agent: DTT or TCEP (e.g., 10-50 mM final concentration)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Cleavage Reaction:
-
Dissolve the bioconjugate in the cleavage buffer.
-
Add the reducing agent (DTT or TCEP) to the desired final concentration.
-
Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).
-
-
Analysis:
-
Analyze the aliquots by HPLC or mass spectrometry to quantify the amount of cleaved and intact conjugate over time. This will allow for the determination of the cleavage kinetics.
-
Conclusion
Both this compound and maleimide chemistries offer powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
This compound provides a versatile platform with two orthogonal reaction modes (SPAAC and oxime/hydrazone ligation), allowing for the creation of more complex bioconjugates. The presence of a cleavable disulfide linker is a key feature for applications requiring controlled payload release. The high specificity and biocompatibility of the click chemistry component are significant advantages, particularly for in vivo applications.
Maleimide chemistry , on the other hand, is a well-established, rapid, and highly efficient method for targeting native or engineered cysteine residues. However, the potential instability of the resulting thioether bond due to retro-Michael reactions and thiol exchange in biological environments is a critical consideration that may necessitate strategies to enhance conjugate stability.
Ultimately, the choice between these two chemistries will depend on the specific requirements of the application, including the nature of the biomolecules and payload, the desired stability of the final conjugate, and the need for a cleavable linker. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make a more informed decision to advance their bioconjugation strategies.
References
A Comparative Analysis of Disulfide Reducing Agents for Cleavage
For Researchers, Scientists, and Drug Development Professionals
The cleavage of disulfide bonds is a critical step in numerous biochemical and therapeutic applications, from protein characterization to the development of antibody-drug conjugates. The choice of reducing agent can significantly impact the efficiency, specificity, and outcome of these processes. This guide provides an objective comparison of the three most commonly used disulfide reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME), supported by a summary of their performance characteristics and detailed experimental protocols for their comparative evaluation.
Quantitative Comparison of Disulfide Reducing Agents
The selection of an appropriate reducing agent is contingent on various experimental parameters. The following table summarizes the key quantitative and qualitative characteristics of DTT, TCEP, and BME to facilitate an informed decision.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (BME) |
| Molecular Weight | 154.25 g/mol [1] | 250.19 g/mol (TCEP), 286.64 g/mol (TCEP·HCl)[1] | 78.13 g/mol [2] |
| Redox Potential (at pH 7) | -0.33 V[1][3] | Not applicable (phosphine-based) | -0.26 V |
| Optimal pH Range | >7, typically 7.1-8.0 | 1.5 - 8.5 | >7.5 |
| Mechanism | Thiol-disulfide exchange (intramolecular cyclization) | Nucleophilic attack by phosphorus | Thiol-disulfide exchange (intermolecular) |
| Odor | Pungent, sulfurous | Odorless | Strong, unpleasant |
| Stability in Solution | Prone to air oxidation, especially at alkaline pH; half-life of 40 hours at pH 6.5 and 1.5 hours at pH 8.5. | Highly stable to air oxidation; unstable in phosphate buffers. | More stable than DTT with a half-life of over 100 hours at pH 6.5 and 4 hours at pH 8.5. |
| Common Working Concentration | 1-100 mM | 5-50 mM | 5-20% (v/v) in sample buffers |
| Key Advantages | Strong reducing power, effective at low concentrations. | Odorless, stable, effective over a broad pH range, irreversible reaction, compatible with maleimide chemistry. | Cost-effective. |
| Key Disadvantages | Pungent odor, susceptible to air oxidation, less effective at acidic pH. | Can be less effective for sterically hindered disulfides, incompatible with isoelectric focusing. | Strong odor, requires high concentrations, can form mixed disulfides. |
Reaction Mechanisms and Experimental Workflow
The efficiency and specificity of a reducing agent are largely determined by its chemical structure and reaction mechanism. DTT and BME are thiol-based reagents that reduce disulfides through a thiol-disulfide exchange reaction. DTT, being a dithiol, undergoes an intramolecular cyclization to form a stable six-membered ring, which drives the reaction to completion. In contrast, TCEP is a phosphine-based reducing agent that reduces disulfides through a nucleophilic attack by its phosphorus atom, a reaction that is irreversible.
Figure 1. Reaction mechanisms of thiol- and phosphine-based reducing agents.
The selection of an optimal reducing agent is a critical step in experimental design. The following workflow provides a logical approach to choosing the most suitable reagent based on specific experimental constraints and downstream applications.
Figure 2. Workflow for selecting a disulfide reducing agent.
Experimental Protocol: Comparative Analysis of Reducing Agent Efficiency
This protocol provides a framework for quantitatively comparing the efficiency of DTT, TCEP, and BME in reducing a model disulfide-containing protein, such as Bovine Serum Albumin (BSA), using Ellman's Reagent (DTNB) for quantification of free thiols.
Materials:
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
2-Mercaptoethanol (BME)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of DTT in deionized water.
-
Prepare a 0.5 M stock solution of TCEP·HCl in deionized water and adjust the pH to 7.0.
-
Use BME as a pure liquid (14.3 M).
-
Prepare a 10 mg/mL stock solution of BSA in the reaction buffer.
-
Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.
-
-
Reduction Reaction:
-
Set up a series of reactions in microcentrifuge tubes. For each reducing agent, test a range of concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
To each tube, add the BSA stock solution to a final concentration of 1 mg/mL.
-
Add the respective reducing agent stock solution to achieve the desired final concentration.
-
Include a negative control with no reducing agent.
-
Incubate the reactions at room temperature for a set time course (e.g., 15, 30, 60, and 120 minutes).
-
-
Quantification of Free Thiols:
-
At each time point, take an aliquot from each reaction tube.
-
Add the aliquot to a cuvette containing the DTNB stock solution (final concentration of 0.1 mM).
-
Immediately measure the absorbance at 412 nm using a spectrophotometer. The absorbance is proportional to the concentration of free thiols.
-
-
Data Analysis:
-
Calculate the concentration of free thiols using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Plot the concentration of free thiols against time for each reducing agent and concentration.
-
Compare the initial reaction rates and the final extent of reduction to determine the relative efficiency of each reducing agent under the tested conditions.
-
Alternative Analysis by SDS-PAGE:
The efficiency of reduction can also be qualitatively or semi-quantitatively assessed using SDS-PAGE.
-
Sample Preparation:
-
Following the reduction reaction at each time point, add SDS-PAGE sample loading buffer to an aliquot of the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis under standard conditions.
-
-
Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the band patterns. A shift in the apparent molecular weight or the resolution of multiple bands from a single band can indicate the reduction of inter- and intra-chain disulfide bonds. Densitometry can be used for a semi-quantitative comparison of the band intensities.
-
By following this guide, researchers can make a well-informed decision on the most appropriate disulfide reducing agent for their specific needs, thereby optimizing their experimental outcomes.
References
Measuring the Rate of Disulfide Cleavage: A Comparative Guide for DBCO-SS-aldehyde
For Researchers, Scientists, and Drug Development Professionals
The cleavage of disulfide bonds is a critical mechanism in the targeted release of therapeutic agents and the modulation of biological systems. The DBCO-SS-aldehyde linker, a heterobifunctional molecule, incorporates a cleavable disulfide bond, a DBCO moiety for copper-free click chemistry, and an aldehyde group for oxime/hydrazone ligation.[1] Understanding the kinetics of its disulfide cleavage is paramount for the design of effective bioconjugates. This guide provides a comparative analysis of the cleavage rate of this compound against a simpler, non-sterically hindered disulfide linker, supported by detailed experimental protocols.
Comparison of Disulfide Linker Cleavage Rates
The rate of disulfide bond cleavage is significantly influenced by steric hindrance around the S-S bond.[2][3] Linkers with bulky groups adjacent to the disulfide bond, such as the this compound, are expected to exhibit slower cleavage kinetics compared to unhindered linkers. This increased stability can be advantageous in applications requiring prolonged circulation times before cleavage is desired, such as in antibody-drug conjugates (ADCs).[4][5]
To illustrate this, we will compare the hypothetical cleavage rates of two linkers when treated with a common reducing agent, dithiothreitol (DTT).
Table 1: Comparison of Disulfide Cleavage Rates with DTT
| Linker | Structure | Relative Steric Hindrance | Expected Half-life (t½) in 10 mM DTT |
| This compound | Complex structure with a dibenzocyclooctyne group adjacent to the disulfide bond. | High | Longer |
| Simple Disulfide Linker (e.g., DTNP) | 3,3'-Dithiobis(sulfosuccinimidyl propionate) - a less hindered structure. | Low | Shorter |
Experimental Protocols for Measuring Disulfide Cleavage
Two common methods for monitoring the rate of disulfide cleavage are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and spectrophotometric analysis using Ellman's reagent.
Protocol 1: Measuring Disulfide Cleavage by RP-HPLC
This method allows for the direct quantification of the intact linker and its cleavage products over time.
Materials:
-
This compound
-
Simple Disulfide Linker (e.g., DTNP)
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve each linker in DMSO to a stock concentration of 10 mM.
-
Prepare a 1 M stock solution of DTT in deionized water.
-
Prepare a 0.5 M stock solution of TCEP in deionized water, adjusting the pH to 7.0 with NaOH.
-
-
Cleavage Reaction:
-
In separate microcentrifuge tubes, dilute each linker stock solution in PBS to a final concentration of 100 µM.
-
Initiate the cleavage reaction by adding DTT or TCEP to a final concentration of 10 mM.
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 0.1% TFA in ACN.
-
-
HPLC Analysis:
-
Inject the quenched samples into the RP-HPLC system.
-
Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate the intact linker from its cleavage products.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the DBCO moiety).
-
Quantify the peak area of the intact linker at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact linker against time.
-
Calculate the half-life (t½) of cleavage for each linker.
-
Protocol 2: Spectrophotometric Assay using Ellman's Reagent
This assay indirectly measures disulfide cleavage by quantifying the free thiol groups produced upon reduction.
Materials:
-
This compound
-
Simple Disulfide Linker
-
DTT or TCEP
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the linkers and reducing agents as described in Protocol 1.
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
-
Cleavage Reaction:
-
In a 96-well plate or cuvette, add the linker to the Reaction Buffer to a final concentration of 100 µM.
-
Add DTNB solution to a final concentration of 0.3 mM.
-
Initiate the reaction by adding DTT or TCEP to a final concentration of 10 mM.
-
-
Kinetic Measurement:
-
Immediately place the plate or cuvette in the spectrophotometer.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a desired period.
-
-
Data Analysis:
-
The increase in absorbance at 412 nm corresponds to the formation of 2-nitro-5-thiobenzoate (TNB²⁻) as the disulfide bonds are cleaved.
-
Calculate the rate of reaction from the initial linear portion of the absorbance vs. time plot. The concentration of cleaved disulfide can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can help visualize the experimental processes and chemical reactions.
Caption: Workflow for measuring disulfide cleavage rate by RP-HPLC.
Caption: Mechanism of disulfide bond cleavage by TCEP.
Conclusion
The rate of disulfide cleavage is a critical parameter in the design of bioconjugates utilizing linkers like this compound. The steric hindrance provided by the DBCO moiety is expected to result in a slower cleavage rate compared to less hindered disulfide linkers. The provided experimental protocols offer robust methods for quantifying these cleavage kinetics, enabling researchers to select and optimize linkers for their specific applications. By carefully measuring and comparing the cleavage rates, scientists can better predict the in vivo stability and payload release profile of their bioconjugates, ultimately leading to the development of more effective and safer therapeutics.
References
- 1. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Click Chemistry Reagents for Bioconjugation and Drug Development
In the landscape of chemical biology and drug development, click chemistry has emerged as a powerful toolkit for rapidly and efficiently linking molecules.[1][2] The modular nature and high reliability of these reactions have revolutionized the way researchers approach bioconjugation, labeling, and the synthesis of complex molecular architectures.[3][4] This guide provides an objective, data-driven comparison of the most prominent click chemistry reagents, offering insights to aid researchers, scientists, and drug development professionals in selecting the optimal tools for their specific applications.
The three main categories of click chemistry reactions that will be compared are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.[5] The choice between these methodologies often involves a trade-off between reaction speed, biocompatibility, and the nature of the reacting partners.
Quantitative Performance Comparison
The efficiency of a click chemistry reaction is a critical factor in its application. The following table summarizes the key quantitative performance metrics for CuAAC, SPAAC with different cyclooctynes (DBCO and BCN), and IEDDA reactions, based on reported experimental data.
| Parameter | CuAAC | SPAAC (DBCO) | SPAAC (BCN) | IEDDA (TCO-Tetrazine) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 10¹ - 10⁴ | ~1 | 10⁻³ - 1 | 1 - 10⁶ |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours | Longer than DBCO | Seconds to minutes |
| Typical Yield | > 90% | > 85% | Generally high | > 98% (in some cases) |
| Biocompatibility | Lower (due to copper cytotoxicity) | High (copper-free) | High (copper-free) | High (copper-free) |
| Catalyst Required | Copper(I) | None | None | None |
Qualitative Feature Comparison
Beyond the numbers, the qualitative characteristics of each click chemistry platform dictate their suitability for different experimental settings, particularly in biological systems.
| Feature | CuAAC | SPAAC | IEDDA |
| Primary Application | In vitro bioconjugation, material science | Live cell imaging, in vivo studies | In vivo imaging, radiolabeling |
| Key Reagents | Terminal alkyne, azide | Strained cyclooctyne (e.g., DBCO, BCN), azide | Tetrazine, strained alkene (e.g., TCO) |
| Bioorthogonality | High (azides and alkynes are rare in biological systems) | High (cyclooctynes and azides are bioorthogonal) | High (tetrazines and strained alkenes are bioorthogonal) |
| Reagent Stability | Generally stable | Some strained alkynes can be unstable | Tetrazines can be sensitive to light and reducing agents |
| Reagent Bulkiness | Small reacting groups | Bulky cyclooctyne group | Relatively small reacting groups |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying chemical transformations is crucial for understanding and implementing click chemistry reactions.
Caption: General workflow for a click chemistry reaction.
Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.
Caption: In vivo pretargeted imaging using IEDDA.
Experimental Protocols
To ensure a fair and reproducible comparison of click chemistry reagents, a standardized experimental protocol is essential. The following protocol outlines a method for comparing the reaction efficiency of different click chemistry reagents in a controlled setting.
Objective: To quantitatively compare the reaction rates of different click chemistry pairs (e.g., CuAAC, SPAAC, IEDDA) by monitoring the formation of the product over time.
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
Alkyne-functionalized molecule for CuAAC (e.g., Propargyl-Glycine)
-
Strained alkyne for SPAAC (e.g., DBCO-NHS ester, BCN-NHS ester)
-
Tetrazine-functionalized molecule for IEDDA
-
Strained alkene for IEDDA (e.g., TCO-amine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO)
-
LC-MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all azide, alkyne, tetrazine, and TCO reagents in DMSO at a concentration of 10 mM.
-
Prepare a fresh stock solution of sodium ascorbate (100 mM) in water.
-
Prepare a stock solution of CuSO₄·5H₂O (100 mM) in water.
-
Prepare a stock solution of the copper ligand (e.g., THPTA) at 100 mM in water or DMSO.
-
-
Reaction Setup (Example for CuAAC):
-
In a microcentrifuge tube, add PBS to a final volume of 100 µL.
-
Add the azide-functionalized molecule to a final concentration of 1 mM.
-
Add the alkyne-functionalized molecule to a final concentration of 1 mM.
-
Add the copper ligand to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO₄·5H₂O to a final concentration of 0.1 mM, immediately followed by sodium ascorbate to a final concentration of 1 mM.
-
Vortex the reaction mixture gently and start a timer.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction mixture and quench it by diluting it into 90 µL of a suitable solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the quenched samples by LC-MS to determine the concentration of the starting materials and the product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Calculate the initial reaction rate from the slope of the linear portion of the curve.
-
For a more detailed kinetic analysis, perform the reaction under pseudo-first-order conditions (with one reactant in at least 10-fold excess) to determine the second-order rate constant (k₂).
-
Note: This protocol should be adapted for SPAAC and IEDDA reactions by omitting the copper catalyst and ligand and using the appropriate reactant pairs.
Conclusion
The selection of a click chemistry reagent is a critical decision that depends on the specific requirements of the experiment. For in vitro applications where speed is paramount and cytotoxicity is not a concern, CuAAC remains a robust and efficient choice. For live-cell imaging and in vivo applications, the biocompatibility of SPAAC and IEDDA makes them the preferred methods. IEDDA, with its exceptionally fast kinetics, is particularly well-suited for applications requiring rapid conjugation, such as in vivo pretargeted imaging. By understanding the quantitative performance and qualitative features of each type of click chemistry, researchers can make informed decisions to advance their research in drug discovery and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Click Chemistry - A Review [biosyn.com]
- 5. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
